(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H47N5O7S/c1-20(22-6-8-23(9-7-22)27-21(2)33-19-44-27)34-29(39)25-16-24(37)17-36(25)30(40)28(31(3,4)5)35-26(38)18-43-15-14-42-13-12-41-11-10-32/h6-9,19-20,24-25,28,37H,10-18,32H2,1-5H3,(H,34,39)(H,35,38)/t20-,24+,25-,28+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIIUIAOOHNPNB-MPLXTJOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H47N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2: An In-Depth Technical Guide to its Mechanism of Action as a VHL Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This molecule serves as a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to induce the degradation of specific target proteins. This document details the molecular interactions, signaling pathways, and experimental validation methods associated with the use of this compound in the field of targeted protein degradation.
Introduction: The Rise of Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Unlike traditional inhibitors that merely block the function of a target protein, PROTACs hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate the entire target protein.
This compound is a key building block in the synthesis of VHL-based PROTACs. It comprises the (S,R,S)-AHPC-Me core, which binds with high affinity to the VHL protein, a substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex. The attached PEG3 linker with a terminal amine group allows for the covalent conjugation of this VHL ligand to a ligand for a specific protein of interest (POI), thereby creating a heterobifunctional PROTAC molecule.
The Core Mechanism of Action: Hijacking the VHL E3 Ligase
The primary mechanism of action of a PROTAC incorporating this compound revolves around the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex.
The VHL E3 ligase complex is a multi-subunit assembly comprising the von Hippel-Lindau protein (VHL), Elongin B, Elongin C, Cullin 2, and Rbx1.[1][2] VHL acts as the substrate receptor, responsible for recognizing and binding to specific proteins destined for ubiquitination.
A PROTAC containing the (S,R,S)-AHPC-Me moiety effectively mimics the natural substrates of VHL, enabling it to bind to the VHL protein with high affinity. Simultaneously, the other end of the PROTAC binds to the target protein. This dual binding brings the VHL E3 ligase complex into close proximity with the target protein, an event that does not naturally occur.
This induced proximity triggers the E1-E2-E3 ubiquitination cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates a ubiquitin molecule in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase (VHL complex): The Rbx1 subunit of the VHL complex recruits the ubiquitin-loaded E2 enzyme. The E3 ligase then catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the surface of the target protein.
This process is repeated, leading to the formation of a polyubiquitin (B1169507) chain on the target protein. This polyubiquitin chain serves as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the polyubiquitinated target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule, having facilitated this process, is then released and can engage in further catalytic cycles of target protein degradation.
Quantitative Data
The following tables summarize the quantitative data for representative PROTACs that incorporate (S,R,S)-AHPC-Me or similar VHL ligands.
Table 1: Degradation Efficacy of PROTACs Utilizing (S,R,S)-AHPC-Me Derivatives
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | BET Proteins | Castration-Resistant Prostate Cancer (CRPC) cells | < 1 | Not Reported | [4] |
| GNE-987 | BRD4 | EOL-1 (AML) | 0.03 | Not Reported | |
| FBXO22 Degrader | FBXO22 | Jurkat | 77 | 99 | [5] |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Cellular Viability of PROTACs Utilizing (S,R,S)-AHPC-Me Derivatives
| PROTAC | Target Protein | Cell Line | IC50 (nM) | Reference |
| GNE-987 | BRD4 | EOL-1 (AML) | 0.02 | |
| GNE-987 | BRD4 | HL-60 | 0.03 |
IC50: The concentration of the PROTAC required to inhibit 50% of cell viability.
Experimental Protocols
Western Blotting for Protein Degradation (DC50 Determination)
This protocol outlines the steps to quantify the degradation of a target protein in response to treatment with a PROTAC incorporating this compound.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.[6]
Cell Viability Assay (IC50 Determination) using CCK-8
This protocol describes how to assess the effect of a PROTAC on cell proliferation and viability using the Cell Counting Kit-8 (CCK-8).[7][8]
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Add 10 µL of the diluted PROTAC solutions to the respective wells. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.[2]
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and an experimental workflow.
Caption: PROTAC-mediated protein degradation signaling pathway.
Caption: Western Blotting experimental workflow for DC50 determination.
Conclusion
This compound is a potent and versatile VHL ligand that plays a pivotal role in the design and synthesis of PROTACs for targeted protein degradation. Its high affinity for the VHL E3 ligase enables the efficient recruitment of the ubiquitin-proteasome system to a wide range of target proteins, leading to their selective elimination. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this key molecule in their pursuit of novel therapeutics based on targeted protein degradation.
References
An In-depth Technical Guide on (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2: A VHL-based PROTAC Building Block
This technical guide provides a comprehensive overview of the molecule (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). The document is intended for researchers, scientists, and professionals in the field of drug development and targeted protein degradation.
Introduction to this compound
The specified molecule is a functionalized E3 ligase ligand-linker conjugate, designed for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POI).[1][2]
Component Analysis
The molecule is comprised of two primary functional units:
-
(S,R,S)-AHPC-Me : This moiety, also known as VHL ligand 2, is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] Its role is to recruit the VHL protein, which is a substrate recognition component of the Cullin 2 RING E3 ubiquitin ligase complex.[5][6]
-
-CO-CH2-PEG3-NH2 : This is a linker composed of a carbonyl group, a methylene (B1212753) spacer, a three-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal primary amine (-NH2). PEG linkers are frequently used in PROTAC design to increase solubility and provide optimal spacing between the E3 ligase and the target protein.[7][8] The terminal amine group serves as a reactive handle for conjugation to a ligand designed to bind a specific protein of interest, thereby completing the PROTAC structure.[9]
The combination of these components creates a ready-to-use intermediate for the final step of PROTAC synthesis.
Core Mechanism of Action: The PROTAC Catalytic Cycle
PROTACs synthesized from this compound operate by hijacking the Ubiquitin-Proteasome System (UPS). The UPS is the primary cellular machinery for degrading most short-lived intracellular proteins, playing a crucial role in maintaining cellular homeostasis.[10][11]
The mechanism is a catalytic cycle involving several key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the VHL E3 ligase (via the AHPC-Me moiety) and the target Protein of Interest (POI) (via the conjugated "warhead" ligand), forming a transient ternary complex (POI-PROTAC-VHL).[12]
-
Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase complex to transfer ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[10][13] This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, a large protease complex.[11][14] The proteasome unfolds and degrades the POI into small peptides, while the ubiquitin molecules are recycled.
-
PROTAC Recycling : After inducing ubiquitination, the PROTAC molecule dissociates from the complex and can engage another POI and E3 ligase, acting catalytically to induce multiple rounds of degradation.[15]
Data Presentation
Quantitative data for the components and their application in PROTACs are summarized below.
| Parameter | Value | Reference |
| IUPAC Name | (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide | [4] |
| Synonyms | VHL ligand 2; E3 ligase Ligand 1A | [3][4] |
| CAS Number | 1948273-02-6 | [4] |
| Molecular Formula | C23H32N4O3S | [4] |
| Molecular Weight | 444.59 g/mol | [4] |
| Appearance | Solid powder | [4] |
Table 1: Physicochemical Properties of (S,R,S)-AHPC-Me
| PROTAC Name | Target Protein | VHL Ligand | DC50 | Dmax | Cell Line | Reference |
| ARV-771 | BET Proteins | (S,R,S)-AHPC-Me | <1 nM | >90% | CRPC cells | [3][6][16] |
Table 2: Example Application: ARV-771, a PROTAC Synthesized from (S,R,S)-AHPC-Me
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.
| Characteristic | Description | Reference |
| Solubility | PEG linkers increase the overall hydrophilicity and aqueous solubility of the PROTAC molecule, which can improve cell permeability and pharmacokinetic properties. | [8] |
| Length & Flexibility | The length of the PEG chain (e.g., PEG3) is critical for establishing a productive ternary complex. The optimal length varies depending on the target and E3 ligase. | [7][8] |
| Synthesis | Bi-functionalized PEG linkers (e.g., with a terminal amine) allow for straightforward and modular synthesis of PROTAC libraries for optimization. | [8] |
Table 3: General Characteristics of PEG Linkers in PROTACs
Key Experimental Protocols
Characterizing a novel PROTAC involves a series of biophysical and cell-based assays to confirm its mechanism of action.
Protocol 1: Ternary Complex Formation and Binding Affinity Assays
These assays are crucial to confirm that the PROTAC can physically bridge the POI and the E3 ligase.
Methodology: Fluorescence Polarization (FP) Competition Assay [17]
-
Objective : To measure the binding affinity of the PROTAC to the VHL E3 ligase.
-
Reagents : Purified VHL-ElonginC-ElonginB (VCB) complex, a fluorescently labeled tracer peptide known to bind VHL (e.g., FAM-labeled HIF-1α peptide), and the PROTAC compound.
-
Procedure : a. A fixed concentration of the VCB complex and the fluorescent tracer are incubated together, resulting in a high FP signal. b. The PROTAC compound is titrated into the solution. c. As the PROTAC displaces the fluorescent tracer from the VCB complex, the tracer tumbles more rapidly in solution, causing a decrease in the FP signal.
-
Data Analysis : The resulting dose-response curve is used to calculate the binding affinity (Ki or IC50) of the PROTAC for the VHL E3 ligase.[17][18]
Methodology: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay [18][19]
-
Objective : To directly detect the formation of the ternary complex in vitro.
-
Reagents : Purified POI and VCB complex, each labeled with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophore, respectively.
-
Procedure : a. The labeled POI and VCB complex are mixed in the presence of varying concentrations of the PROTAC. b. Formation of the ternary complex brings the donor and acceptor fluorophores into close proximity, resulting in an increased FRET signal.
-
Data Analysis : A bell-shaped dose-response curve is typically observed, confirming the formation of the ternary complex at optimal PROTAC concentrations and the "hook effect" at higher concentrations.[19]
Protocol 2: Target Protein Degradation Assay (Western Blot)
The definitive assay to measure the primary function of a PROTAC is to quantify the reduction of the target protein in cells.[1]
-
Objective : To determine the dose-dependent degradation of the POI by measuring protein levels.
-
Procedure : a. Cell Treatment : Culture appropriate cells and treat them with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO). b. Cell Lysis : Harvest the cells, wash with ice-cold PBS, and lyse using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Protein Quantification : Determine the total protein concentration in each lysate using a BCA assay. d. SDS-PAGE and Transfer : Normalize protein amounts, denature by boiling in Laemmli buffer, and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Immunoblotting : i. Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding. ii. Incubate with a primary antibody specific to the POI. iii. Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading. iv. Wash and incubate with appropriate HRP-conjugated secondary antibodies. f. Detection : Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to generate a dose-response curve and determine the DC50 and Dmax values.[1]
Conclusion
The molecule this compound is a valuable chemical tool for the streamlined synthesis of VHL-recruiting PROTACs. Its structure incorporates a high-affinity VHL ligand and a versatile PEG linker with a reactive handle, facilitating the rapid development of novel protein degraders. A thorough understanding of its mechanism and the application of robust experimental protocols for binding, ternary complex formation, and cellular degradation are essential for advancing these compounds in drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. youtube.com [youtube.com]
- 14. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. labonline.com.au [labonline.com.au]
An In-depth Technical Guide to the Structure and Application of (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and application of the von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2. This molecule is a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to induce targeted protein degradation. This document details the structural components of the molecule, outlines a general synthetic approach, and discusses its application in the formation of specific PROTACs, such as a BRD4 degrader. Furthermore, it provides established experimental protocols for the evaluation of PROTACs synthesized from this conjugate, including methods for quantifying protein degradation and assessing ternary complex formation.
Introduction to this compound
This compound is a heterobifunctional molecule composed of three key components: the (S,R,S)-AHPC-Me moiety which serves as a ligand for the VHL E3 ubiquitin ligase, a flexible polyethylene (B3416737) glycol (PEG3) linker, and a terminal amine group (-NH2) for conjugation to a target protein ligand. The strategic combination of these elements makes it a valuable tool for the construction of PROTACs, which function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.
Chemical Structure and Properties
The chemical structure of this compound is presented below. A detailed breakdown of its constituent parts is provided in Table 1.
(Image of the chemical structure of this compound should be inserted here if available. As a text-based AI, I will provide a DOT script to represent the connectivity of the core components.)
Caption: Core components of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C31H47N5O7S |
| Molecular Weight | 649.80 g/mol |
| IUPAC Name | (2S,4R)-1-((S)-2-(2-(2-(2-aminoethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide |
| Stereochemistry | (S,R,S) at the AHPC core |
Synthesis Protocol
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature. However, a general synthetic strategy can be inferred from the synthesis of similar PROTAC linker conjugates. The synthesis would likely involve the coupling of three pre-synthesized modules:
-
(S,R,S)-AHPC-Me: The VHL ligand can be synthesized according to established literature procedures.
-
Boc-protected PEG3-linker with a carboxylic acid: A commercially available PEG linker with a terminal carboxylic acid and a Boc-protected terminal amine.
-
Activation and Coupling: The carboxylic acid of the PEG linker would be activated (e.g., using HATU or HOBt/EDC) and then reacted with the free amine of (S,R,S)-AHPC-Me to form an amide bond.
-
Deprotection: The final step would involve the removal of the Boc protecting group from the terminal amine of the PEG linker to yield the desired product.
Caption: General synthetic workflow for the preparation of the title compound.
Application in PROTAC Development: The Case of PROTAC BRD4 Degrader-5
The primary application of this compound is as a precursor for the synthesis of PROTACs. The terminal amine group provides a reactive handle for conjugation with a suitable ligand for a protein of interest. A notable example is its use in the synthesis of "PROTAC BRD4 Degrader-5"[1]. In this case, the amine group of the title compound is coupled to a ligand that binds to the bromodomain-containing protein 4 (BRD4), a transcriptional regulator implicated in various cancers.
The resulting PROTAC, PROTAC BRD4 Degrader-5, is a heterobifunctional molecule that can simultaneously bind to both BRD4 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
Experimental Protocols for PROTAC Evaluation
The efficacy of a PROTAC synthesized using this compound needs to be rigorously evaluated. Below are key experimental protocols for the characterization of such PROTACs.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation.
-
Cell Culture and Treatment: Plate the chosen cell line (e.g., one that endogenously expresses the target protein) and allow cells to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used for normalization.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control. From this data, the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation percentage) can be determined[2][3].
-
Caption: Workflow for assessing protein degradation by Western Blot.
Ternary Complex Formation Assays
The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to study this.
-
Surface Plasmon Resonance (SPR): This technique can be used to measure the binding affinities and kinetics of the binary and ternary complexes. For example, the E3 ligase can be immobilized on a sensor chip, and the target protein, with and without the PROTAC, can be flowed over the surface.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interactions.
-
NanoBRET/TR-FRET: These are cell-based assays that can monitor the proximity of the target protein and the E3 ligase in live cells upon treatment with the PROTAC.
Caption: Logical relationship for ternary complex formation.
VHL E3 Ligase Signaling Pathway
PROTACs utilizing the (S,R,S)-AHPC-Me ligand engage the VHL E3 ubiquitin ligase complex. This complex is a key regulator of the hypoxia-inducible factor (HIF) signaling pathway. Under normoxic conditions, HIF-α subunits are hydroxylated, leading to their recognition by VHL, followed by ubiquitination and proteasomal degradation. By recruiting VHL, PROTACs co-opt this natural degradation pathway to target other proteins for destruction.
Caption: Signaling pathway of protein degradation mediated by a VHL-recruiting PROTAC.
Quantitative Data
As of the latest literature search, specific quantitative data (e.g., DC50, Dmax, binding affinities) for this compound itself or for PROTAC BRD4 Degrader-5 is not publicly available in the reviewed sources. Researchers are encouraged to perform the experimental protocols outlined in section 5 to determine these parameters for their specific PROTAC constructs. For context, other VHL-based PROTACs targeting BRD4 have demonstrated DC50 values in the low nanomolar range and Dmax values exceeding 90%[4].
Table 2: Representative Data for VHL-based BRD4 PROTACs (for illustrative purposes)
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | BRD4 | HeLa | 29 | >90 |
| ARV-771 | BET proteins | 22Rv1 | <1 | >95 |
Note: This data is for similar, but not identical, molecules and should be used for reference only.
Conclusion
This compound is a well-defined and valuable chemical tool for the synthesis of VHL-recruiting PROTACs. Its structure allows for the straightforward conjugation to a wide variety of target protein ligands. The experimental protocols provided in this guide offer a robust framework for the evaluation of the resulting PROTACs, enabling researchers to quantify their efficacy and elucidate their mechanism of action. Further studies are warranted to fully characterize the quantitative aspects of PROTACs derived from this specific linker-ligand conjugate.
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
An In-Depth Technical Guide to (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).
This technical guide focuses on (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 , a key building block in the construction of potent and specific PROTACs. This molecule is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. This amine functionality provides a versatile handle for coupling with a ligand that binds to a specific target protein, thereby generating a complete PROTAC. The (S,R,S)-AHPC scaffold has been instrumental in the development of numerous VHL-recruiting PROTACs due to its favorable binding kinetics and structural properties that facilitate the formation of a productive ternary complex between the E3 ligase, the PROTAC, and the target protein.[1][2]
This guide will provide a comprehensive overview of the application of (S,R,S)-AHPC-based linkers in targeted protein degradation, with a focus on quantitative data for a representative PROTAC, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Core Concepts: The PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the 26S proteasome. The process can be broken down into several key steps:
-
Ternary Complex Formation : A PROTAC molecule simultaneously binds to both the protein of interest (POI) and an E3 ubiquitin ligase (in this case, VHL), forming a ternary POI-PROTAC-E3 ligase complex.[3]
-
Ubiquitination : The formation of this complex brings the target protein into close proximity with the E3 ligase, which facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation : The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein turnover.
-
Catalytic Cycle : After the degradation of the target protein, the PROTAC and the E3 ligase are released and can engage another target protein molecule, enabling a catalytic mode of action.
The linker component of a PROTAC, such as the PEG3-NH2 moiety in this compound, is not merely a spacer. Its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[1] The inclusion of PEG moieties can enhance the aqueous solubility of the PROTAC molecule.[1]
Data Presentation: Quantitative Analysis of a Representative VHL-Recruiting BRD4 Degrader
Table 1: In Vitro Degradation and Binding Affinity of GNE-987
| Parameter | Target | Cell Line / Assay Type | Value | Reference(s) |
| DC50 | BRD4 | EOL-1 (AML) | 0.03 nM | [4][5] |
| Dmax | BRD4 | Not Reported | >90% (implied) | |
| IC50 | BRD4 BD1 | Biochemical Assay | 4.7 nM | [4][5] |
| IC50 | BRD4 BD2 | Biochemical Assay | 4.4 nM | [4][5] |
Table 2: Cellular Viability of GNE-987
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| EOL-1 | Acute Myeloid Leukemia | 0.02 nM | [4] |
| HL-60 | Acute Promyelocytic Leukemia | 0.03 nM | [4] |
Experimental Protocols
The development and characterization of PROTACs involve a suite of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials and Reagents:
-
Cell Line: A human cancer cell line endogenously expressing the target protein (e.g., MDA-MB-231 for BRD4).
-
PROTAC: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels and Buffers.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Specific for the target protein and a loading control (e.g., GAPDH, α-tubulin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: For capturing chemiluminescent signals.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[6]
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This protocol describes a homogenous, in-solution assay to quantify the formation of the ternary complex.
Materials and Reagents:
-
Tagged Target Protein: e.g., GST-tagged BRD4.
-
Tagged E3 Ligase Complex: e.g., His-tagged VHL-ElonginB-ElonginC (VCB) complex.
-
PROTAC: Serial dilutions in assay buffer.
-
TR-FRET Donor: e.g., Terbium (Tb)-conjugated anti-GST antibody.
-
TR-FRET Acceptor: e.g., Fluorescein- or Alexa Fluor 488-labeled anti-His antibody.
-
Assay Buffer: e.g., PBS with 0.01% BSA and 0.05% Tween-20.
-
Microplate Reader: Capable of TR-FRET measurements.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare solutions of the tagged target protein, tagged E3 ligase, and TR-FRET antibodies at optimized concentrations.
-
-
Assay Assembly:
-
Measurement:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped curve is often observed, where the signal increases as the ternary complex forms and then decreases at high PROTAC concentrations due to the "hook effect" (formation of binary complexes).[4]
-
The peak of the curve represents the optimal concentration for ternary complex formation.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials and Reagents:
-
Cell Line: The same cell line used for the degradation assay.
-
PROTAC: Serial dilutions in cell culture medium.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit.
-
Opaque-walled 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Mandatory Visualizations
Signaling Pathway: VHL-Mediated Targeted Protein Degradation
Caption: VHL-mediated targeted protein degradation pathway.
Experimental Workflow: PROTAC Development and Evaluation
Caption: General workflow for PROTAC development and evaluation.
Conclusion
This compound represents a valuable and versatile chemical tool for the construction of VHL-recruiting PROTACs. Its high-affinity VHL ligand and synthetically tractable linker enable the development of potent and selective protein degraders. As demonstrated by the data for the structurally related degrader GNE-987, the (S,R,S)-AHPC scaffold can be incorporated into PROTACs that achieve picomolar to low nanomolar degradation potencies. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of novel PROTACs, from initial binding and ternary complex formation to cellular degradation and functional outcomes. The continued exploration and optimization of PROTACs built upon scaffolds like (S,R,S)-AHPC hold significant promise for advancing the field of targeted protein degradation and developing novel therapeutics for a wide range of diseases.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2: A Technical Guide to its Discovery and Development as a VHL E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins. A critical component of any PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Among the most widely used E3 ligases in PROTAC design is the von Hippel-Lindau (VHL) tumor suppressor.
This technical guide provides an in-depth overview of the discovery and development of (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2, a highly effective VHL E3 ligase ligand-linker conjugate. We will delve into its core component, (S,R,S)-AHPC-Me, its binding to VHL, and the rationale behind the linker design. This guide will also present key quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field of drug discovery and development.
The (S,R,S)-AHPC-Me Core: A Potent VHL Ligand
The foundation of the titular molecule is (S,R,S)-AHPC-Me, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a derivative of the well-characterized VHL ligand, VH032. The discovery of small molecule VHL ligands was a significant breakthrough in the PROTAC field, enabling the development of orally bioavailable and cell-permeable degraders.
The (S,R,S)-AHPC-Me scaffold has been incorporated into numerous successful PROTACs, most notably ARV-771, a potent BET (Bromodomain and Extra-Terminal domain) protein degrader.[1][2][3] PROTACs utilizing this core have demonstrated high efficacy in inducing the degradation of their target proteins.
Quantitative Data: Binding Affinity and Degradation Potency
| Compound/PROTAC | Target | VHL Ligand Core | DC50 | Cell Line | Citation |
| ARV-771 | BET Proteins | (S,R,S)-AHPC-Me | <1 nM | Castration-Resistant Prostate Cancer (CRPC) cells | [1][5][6] |
| PROTAC 1 (analogue of MZ1) | BRD4 | (S,R,S)-AHPC derivative | Complete degradation at 100 nM | HER2+ breast cancer cell lines | [7][8] |
| QCA570 | BET Proteins | VHL ligand-based | ~1 nM | Bladder cancer cell lines | [9] |
Table 1: Degradation Potency of PROTACs Utilizing VHL Ligands. DC50 represents the concentration of the compound required to degrade 50% of the target protein.
The Linker: this compound
The linker component of a PROTAC is not merely a spacer but plays a critical role in optimizing the orientation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby influencing degradation efficiency. The this compound linker combines several key features:
-
PEG3 (Polyethylene Glycol) unit: The three-unit PEG chain enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC.[10]
-
Amine (NH2) terminus: This functional group provides a versatile handle for conjugation to a "warhead" ligand that binds the target protein. The amine can be readily coupled to a carboxylic acid on the warhead via standard amide bond formation.
-
CO-CH2 moiety: This likely represents a carbonyl group adjacent to a methylene (B1212753) spacer, which may be a result of the synthetic route used to attach the PEG linker to the AHPC-Me core.
This specific linker has been utilized in the development of PROTACs targeting the epigenetic reader protein BRD4, such as "PROTAC BRD4 Degrader-5".
Experimental Protocols
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this exact molecule is not publicly available, a representative synthesis can be proposed based on established methods for creating VHL ligand-linker conjugates. The general strategy involves the coupling of the (S,R,S)-AHPC-Me core to a suitable PEG linker with a protected amine terminus, followed by deprotection.
Representative Protocol for VHL Ligand-Linker Conjugation:
Materials:
-
(S,R,S)-AHPC-Me with a reactive handle (e.g., a carboxylic acid)
-
Boc-NH-PEG3-CH2-COOH (Boc-protected amino-PEG3-acetic acid)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Amide Coupling:
-
Dissolve (S,R,S)-AHPC-Me (1.0 eq) and Boc-NH-PEG3-CH2-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, the product can be isolated by preparative HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected conjugate in DCM.
-
Add TFA (e.g., 20% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The final product, this compound, can be purified by preparative HPLC.
-
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
VHL Binding Affinity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This is a competitive binding assay to determine the affinity of a ligand for VHL.
Materials:
-
HTRF Human VHL Binding Kit (containing 6His-tagged VHL protein complex, VHL-Red Ligand, and anti-6His Europium Cryptate antibody)
-
(S,R,S)-AHPC-Me or other test compounds
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Dispense test compounds at various concentrations into the wells of the assay plate.
-
Add the 6His-tagged VHL protein complex to all wells.
-
Add the pre-mixed HTRF detection reagents (anti-6His Europium Cryptate antibody and VHL-Red Ligand).
-
Incubate the plate at room temperature for the recommended time (e.g., 1 hour).
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration to determine the IC50 value, which can be converted to a Ki (binding affinity) value.
Visualizations
Caption: Mechanism of action for a PROTAC utilizing the (S,R,S)-AHPC-Me VHL ligand.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. enamine.net [enamine.net]
Technical Guide: Chemical Properties and Applications of (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 is a synthetic E3 ligase ligand-linker conjugate, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, enabling the recruitment of the VHL protein. By being integrated into a PROTAC, this compound can be utilized to target specific proteins for degradation, a novel and promising strategy in drug discovery and development. For instance, it has been implicated in the synthesis of PROTACs designed to degrade BRD4, a protein of interest in cancer research.[1] This guide provides an in-depth overview of its chemical properties, relevant experimental protocols, and the biological pathway it modulates.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 633.80 g/mol | [1] |
| CAS Number | 2409538-69-6 | [2] |
| Appearance | Off-white to light yellow solid | Inferred from related compounds |
| Purity | >96% | [2] |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the integrity and activity of this compound.
Solubility Data
The solubility of this compound has been determined in various solvent systems, which is crucial for preparing stock solutions and formulations for in vitro and in vivo studies.
| Solvent System | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.94 mM) | Clear solution. Saturation unknown.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.94 mM) | Clear solution. Saturation unknown.[1] |
If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Storage Conditions
To ensure the stability of the compound, the following storage conditions are recommended:
| Condition | Duration |
| Stock solution at -80°C | 6 months |
| Stock solution at -20°C | 1 month |
It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Biological Context: The PROTAC Pathway
This compound functions as a VHL ligand within a PROTAC. The primary mechanism of action for a VHL-recruiting PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein.
Experimental Protocols
The following protocols provide a general framework for the synthesis and application of this compound in a research setting.
General Synthesis Outline
The synthesis of this compound involves the coupling of the (S,R,S)-AHPC-Me core, which is the VHL ligand, to a PEG3 linker that is terminally functionalized with an amine group. This is typically achieved through standard peptide coupling reactions. While the exact, detailed synthesis protocol for this specific molecule is not publicly available, a representative multi-step synthesis would generally involve:
-
Synthesis of the (S,R,S)-AHPC-Me core: This is a multi-step organic synthesis process to create the VHL ligand.
-
Functionalization of the PEG linker: A PEG3 linker is functionalized with a reactive group on one end (e.g., a carboxylic acid) and a protected amine on the other.
-
Coupling Reaction: The carboxylic acid of the functionalized PEG linker is activated (e.g., using HATU or HOBt/EDC) and reacted with the appropriate amine on the (S,R,S)-AHPC-Me core.
-
Deprotection: The protecting group on the terminal amine of the PEG linker is removed to yield the final product, this compound.
-
Purification: The final compound is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the compound are confirmed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Experimental Workflow: Protein Degradation Assay
A common method to assess the efficacy of a PROTAC is to measure the degradation of the target protein in a cellular context using Western Blotting.
Detailed Protocol: Western Blot for Protein Degradation
This protocol provides a step-by-step guide for evaluating the degradation of a target protein induced by a PROTAC synthesized using this compound.
Materials:
-
Cell line expressing the target protein (e.g., a cancer cell line for BRD4 degradation)
-
PROTAC of interest
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[4]
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.[3][4]
-
Scrape the cells and collect the lysate.[4]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[4]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[4]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the bands using a chemiluminescence imager.[4]
-
Quantify the band intensities using densitometry software.[3]
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Conclusion
This compound is a valuable chemical tool for the development of VHL-based PROTACs. Its well-defined chemical properties and its role in hijacking the ubiquitin-proteasome system make it a key component for researchers aiming to induce targeted protein degradation. The experimental protocols outlined in this guide provide a solid foundation for the application of this molecule in drug discovery and chemical biology research.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins of interest (POIs).[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to the POI, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
This application note provides detailed protocols for the synthesis of PROTACs utilizing the pre-synthesized E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 . This reagent incorporates a potent von Hippel-Lindau (VHL) E3 ligase ligand and a flexible polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This terminal amine serves as a versatile handle for conjugation to a variety of POI ligands that have been functionalized with a carboxylic acid. The protocols outlined below describe a standard amide coupling reaction, a common and robust method for the final PROTAC assembly.[2]
Key Reagents and Materials
-
This compound (VHL ligand-linker conjugate)
-
POI ligand with a terminal carboxylic acid (e.g., (+)-JQ1-carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
-
Reverse-phase HPLC system for purification and analysis
-
LC-MS (Liquid Chromatography-Mass Spectrometry) system for analysis
-
NMR (Nuclear Magnetic Resonance) spectrometer for structural characterization
Experimental Protocols
Protocol 1: Synthesis of a BRD4-targeting PROTAC using (+)-JQ1-carboxylic acid
This protocol describes the synthesis of a PROTAC targeting the BRD4 protein by coupling the VHL ligand-linker conjugate This compound with the bromodomain inhibitor ligand, (+)-JQ1-carboxylic acid.
Reaction Scheme:
A schematic of the coupling reaction.
Procedure:
-
To a solution of (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of This compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification and Characterization of the PROTAC
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A typical gradient elution system is 0-10% methanol in dichloromethane.
-
Combine the fractions containing the desired product (as determined by TLC or LC-MS analysis) and concentrate under reduced pressure.
-
For higher purity, the product can be further purified by preparative reverse-phase HPLC.
Characterization:
-
LC-MS Analysis: Confirm the mass of the final PROTAC product.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the structure of the synthesized PROTAC.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a BRD4-targeting PROTAC as described in Protocol 1. Actual results may vary depending on the specific POI ligand and reaction conditions.
| Parameter | Value |
| Reactants | |
| (+)-JQ1-COOH | 50 mg (1.0 eq) |
| This compound | 68 mg (1.1 eq) |
| HATU | 61 mg (1.2 eq) |
| DIPEA | 67 µL (3.0 eq) |
| Anhydrous DMF | 2 mL |
| Reaction Time | 16 hours |
| Yield (after purification) | 75 - 85% |
| Purity (by HPLC) | >95% |
| LC-MS (m/z) | [M+H]⁺ calculated and found |
| NMR | Conforms to structure |
Visualizations
Signaling Pathway
VHL-mediated ubiquitination and degradation of a target protein by a PROTAC.
Experimental Workflow
Workflow for the synthesis and purification of a PROTAC.
PROTAC Mechanism of Action
Catalytic cycle of PROTAC-mediated protein degradation.
References
Application Notes and Protocols for the Conjugation of (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC-Me, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker that terminates in a primary amine (-NH2)[1][2]. This reagent is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome[3][4]. The terminal primary amine on the PEG linker of this compound serves as a versatile reactive handle for conjugation to a ligand targeting a specific protein, thus forming the final PROTAC molecule[5].
These application notes provide detailed protocols for the conjugation of this compound to protein of interest (POI) ligands bearing either an N-hydroxysuccinimide (NHS) ester or a carboxylic acid functional group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway of a PROTAC synthesized from this compound and the general experimental workflow for its conjugation.
Figure 1: PROTAC Mechanism of Action.
Figure 2: General Experimental Workflow.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the conjugation protocols. These values are based on established principles of amine-reactive chemistry and may require optimization for specific molecules.
Table 1: Recommended Reaction Conditions
| Parameter | Protocol 1: NHS Ester Conjugation | Protocol 2: EDC/NHS Carboxylic Acid Coupling |
| pH | 8.3 - 8.5[6][7] | Activation: 4.5 - 6.0; Coupling: 7.2 - 7.5[8] |
| Temperature | 4°C to Room Temperature (20-25°C)[9] | Room Temperature (20-25°C)[10] |
| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C[7][11] | Activation: 15-30 min; Coupling: 2-4 hours[10][12] |
| Solvent | Anhydrous DMF or DMSO for stock solutions; aqueous buffer for reaction[6][13] | Anhydrous DMF or DMSO for stock solutions; aqueous buffer for reaction[8] |
Table 2: Molar Ratios of Reactants
| Reactant | Protocol 1: NHS Ester Conjugation | Protocol 2: EDC/NHS Carboxylic Acid Coupling |
| This compound | 1 - 1.5 equivalents | 1 - 1.5 equivalents |
| POI Ligand (NHS Ester or COOH) | 1 equivalent | 1 equivalent |
| EDC | N/A | 1.2 - 10 equivalents[8][14] |
| NHS/Sulfo-NHS | N/A | 1.2 - 5 equivalents[8][14] |
Experimental Protocols
Protocol 1: Conjugation to an N-Hydroxysuccinimide (NHS) Ester-Functionalized POI Ligand
This protocol describes the reaction between the primary amine of this compound and an NHS ester on the POI ligand to form a stable amide bond.
Materials:
-
This compound
-
POI Ligand with NHS ester functionality
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate buffer, pH 8.3-8.5[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[7]
-
Purification equipment (e.g., HPLC, Size-Exclusion Chromatography)
-
Analytical instruments (e.g., LC-MS)
Procedure:
-
Reagent Preparation:
-
Allow this compound and the NHS ester-functionalized POI ligand to equilibrate to room temperature before opening vials to prevent moisture condensation[13].
-
Prepare a stock solution (e.g., 10-20 mg/mL) of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare a stock solution of the NHS ester-functionalized POI ligand in anhydrous DMF or DMSO[13]. The NHS ester moiety is susceptible to hydrolysis, so do not store this solution for extended periods[13].
-
-
Conjugation Reaction:
-
In a suitable reaction vessel, add the desired amount of the POI ligand stock solution.
-
Add 1.0 to 1.5 molar equivalents of the this compound stock solution to the POI ligand solution.
-
If necessary, add Reaction Buffer to ensure the final pH is between 8.3 and 8.5. The final concentration of organic solvent (DMF/DMSO) should ideally not exceed 10% of the total reaction volume[15].
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or agitation[7][11]. Protect from light if any of the components are light-sensitive.
-
-
Quenching the Reaction (Optional):
-
Purification:
-
Purify the resulting PROTAC conjugate from excess reagents and byproducts using an appropriate chromatographic method, such as reverse-phase HPLC or size-exclusion chromatography (SEC).
-
-
Characterization:
Protocol 2: Conjugation to a Carboxylic Acid-Functionalized POI Ligand using EDC/NHS Chemistry
This protocol involves a two-step process where the carboxylic acid on the POI ligand is first activated with EDC and NHS (or Sulfo-NHS for improved aqueous solubility) to form a more stable amine-reactive NHS ester, which then reacts with the primary amine of this compound.
Materials:
-
This compound
-
POI Ligand with carboxylic acid functionality
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0[8]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[8]
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0[8]
-
Purification equipment (e.g., HPLC, Size-Exclusion Chromatography)
-
Analytical instruments (e.g., LC-MS)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of the carboxylic acid-functionalized POI ligand in Activation Buffer.
-
Prepare a stock solution of this compound in Coupling Buffer or an anhydrous solvent like DMF or DMSO.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or water immediately before use, as they are moisture-sensitive[8].
-
-
Activation of the Carboxylic Acid:
-
Conjugation Reaction:
-
Add the activated POI ligand solution to the solution containing this compound (1.0 to 1.5 molar equivalents).
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring[10].
-
-
Quenching the Reaction (Optional):
-
Stop the reaction by adding the Quenching Buffer. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the PROTAC conjugate using reverse-phase HPLC or other suitable chromatographic techniques to remove unreacted starting materials, coupling agents, and byproducts.
-
-
Characterization:
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | - Inactive NHS ester due to hydrolysis.- Non-optimal pH.- Competing amines in buffer (e.g., Tris).- Inactive EDC/NHS reagents. | - Prepare fresh NHS ester solutions immediately before use.- Verify and adjust the pH of the reaction buffer.- Use amine-free buffers like PBS, MES, or HEPES for the conjugation step.- Use fresh, properly stored EDC and NHS. |
| Multiple Products Observed | - Reaction with multiple amine or carboxyl groups on the POI ligand.- Side reactions of EDC. | - Adjust the stoichiometry to use a lower excess of this compound.- Optimize purification methods (e.g., gradient elution in HPLC) to separate isomers. |
| Precipitation During Reaction | - Poor solubility of reactants or product in the reaction buffer.- High concentration of reagents. | - Increase the proportion of organic co-solvent (e.g., DMSO, DMF), but keep it below 10-20% if possible.- Perform the reaction at a lower concentration. |
For research use only. Not for use in diagnostic procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. neb.com [neb.com]
- 10. covachem.com [covachem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. electrochemsci.org [electrochemsci.org]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. waters.com [waters.com]
- 18. lcms.cz [lcms.cz]
Application Notes and Protocols for (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molecule (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 is a synthetic E3 ligase ligand-linker conjugate designed for the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] This molecule consists of two key components:
-
(S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is a crucial component of the cell's protein disposal machinery.[4][5][6] The specific (S,R,S) stereochemistry is critical for its binding and activity.[5]
-
PEG3-NH2 Linker: A 3-unit polyethylene (B3416737) glycol (PEG) linker terminating in an amine (NH2) group.[7][8][9] PEG linkers are widely used in PROTAC design to connect the E3 ligase ligand to a "warhead" (a ligand for a target protein), influencing the molecule's solubility, permeability, and ability to form a productive ternary complex.[9][10]
This compound serves as a versatile building block. By coupling a ligand for a specific Protein of Interest (POI) to the terminal amine group, researchers can create a novel PROTAC designed to induce the degradation of that POI. This document provides a comprehensive guide to the mechanism of action and detailed protocols for characterizing a PROTAC synthesized from this conjugate in a cell culture setting.
Mechanism of Action: Targeted Protein Degradation
PROTACs created using this conjugate function by hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate a target protein.[11][12] Unlike traditional inhibitors that only block a protein's function, PROTACs physically remove the protein from the cell.[13][11] The process is catalytic, meaning a single PROTAC molecule can mediate the destruction of multiple target protein molecules.[13][11][14]
The key steps are as follows:
-
Ternary Complex Formation: The bifunctional PROTAC simultaneously binds to the target Protein of Interest (POI) and the VHL E3 ligase, forming a POI-PROTAC-VHL ternary complex.[13][12][14]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[11][12]
-
Proteasomal Degradation: The poly-ubiquitin chain acts as a tag, marking the POI for recognition and degradation by the 26S proteasome.[13][11][12]
-
Recycling: After the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, repeating the cycle.[11][14]
Figure 1. General mechanism of action for a PROTAC utilizing the (S,R,S)-AHPC VHL ligand.
Application Notes & General Workflow
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving the PROTAC powder in a dry, polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[1][8][15] Protect from light. Before use, thaw an aliquot completely and bring it to room temperature.
-
Endogenous Protein Expression: Select cell lines with detectable endogenous expression of the target protein.
-
E3 Ligase Expression: Ensure the selected cell lines express sufficient levels of VHL, the E3 ligase recruited by the (S,R,S)-AHPC moiety. Most cell lines have ubiquitous VHL expression.[4]
-
Relevance: Choose cell lines that are relevant to the biological context or disease being studied.
The characterization of a novel PROTAC involves a series of sequential experiments to determine its potency, efficacy, kinetics, and potential toxicity.
Figure 2. Standard experimental workflow for characterizing a novel PROTAC in cell culture.
Experimental Protocols
This protocol determines the potency (DC50: half-maximal degradation concentration) and efficacy (Dmax: maximum degradation) of the PROTAC.[16]
Materials:
-
Selected cell line
-
Complete growth medium
-
PROTAC stock solution (10 mM in DMSO)
-
Multi-well plates (e.g., 12-well or 24-well)
-
Reagents for cell lysis (e.g., RIPA buffer with protease inhibitors)
-
Reagents for protein quantification (e.g., BCA assay kit)
-
Reagents and equipment for Western Blotting
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase (typically 60-80% confluency) at the time of harvest. Incubate for 24 hours.[17][18]
-
PROTAC Preparation: Prepare serial dilutions of the PROTAC in complete growth medium. A typical 10-point concentration range might be 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 3 nM, 1 nM, and 0.1 nM. Include a vehicle control (DMSO) at the highest equivalent concentration.[17]
-
Cell Treatment: Aspirate the medium from the cells and replace it with the medium containing the PROTAC dilutions or vehicle control.
-
Incubation: Incubate the cells for a fixed period, typically 18-24 hours. The optimal time may need to be determined in a preliminary time-course experiment.[19]
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them directly in the wells using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for Western Blot analysis.[17]
-
Western Blot Analysis:
-
Separate equal amounts of protein lysate (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein.
-
Also probe with a primary antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using a chemiluminescent substrate.[17]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal for each sample. Plot the normalized protein levels (as a percentage of the vehicle control) against the log of the PROTAC concentration. Fit the data using a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) to determine the DC50 and Dmax values.[16][20]
This protocol assesses the kinetics of protein degradation induced by the PROTAC.[21]
Methodology:
-
Cell Seeding: Seed identical plates or a sufficient number of wells in a large plate for each time point to be analyzed.
-
Cell Treatment: Treat cells with the PROTAC at a fixed concentration (e.g., 5-10 times the determined DC50 to ensure maximal degradation rate). Include a vehicle control group.
-
Incubation and Lysis: Harvest and lyse the cells at various time points (e.g., 0, 1, 2, 4, 8, 16, and 24 hours).[21]
-
Analysis: Perform Western Blot analysis as described in Protocol 1.
-
Data Analysis: Plot the normalized protein levels (as a percentage of the time-zero control) against time. This will reveal how quickly the protein is degraded and the duration of the effect.
This protocol measures the cytotoxic effect of the PROTAC on the cells.
Materials:
-
Selected cell line
-
Opaque-walled 96-well plates (for luminescent assays) or clear 96-well plates (for colorimetric assays)
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or MTT)[22][23]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) to allow for proliferation over the assay period.
-
Cell Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC, similar to the dose-response experiment.
-
Incubation: Incubate for an extended period, typically 72-120 hours, to assess the impact on cell proliferation.
-
Viability Measurement: Add the chosen viability reagent to the wells according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percent viability against the log of the PROTAC concentration and fit with a non-linear regression model to determine the IC50 (half-maximal inhibitory concentration).
Data Presentation (Hypothetical Data)
The following tables present hypothetical data for a novel PROTAC ("PROTAC-X") targeting Protein Y in a cancer cell line.
Table 1: Degradation Potency and Efficacy of PROTAC-X (24h Treatment)
| Parameter | Value | Description |
|---|---|---|
| DC50 | 15 nM | Concentration for 50% protein degradation. A measure of potency.[16] |
| Dmax | >95% | Maximum percentage of protein degradation observed. A measure of efficacy.[16] |
| Hook Effect | Observed > 5 µM | Decrease in degradation at very high concentrations due to binary complex formation.[16][24] |
Table 2: Degradation Kinetics of PROTAC-X (at 150 nM)
| Parameter | Value | Description |
|---|---|---|
| Time for Dmax | ~8 hours | Time required to reach maximum degradation. |
| Degradation t1/2 | ~2.5 hours | Time required to degrade 50% of the target protein.[21] |
| Duration of Effect | Sustained > 24 hours | Degradation is maintained for at least 24 hours. |
Table 3: Cytotoxicity of PROTAC-X (72h Treatment)
| Parameter | Value | Description |
|---|---|---|
| IC50 | 45 nM | Concentration that inhibits cell proliferation by 50%. |
| Therapeutic Window | DC50 << IC50 | A favorable profile where degradation occurs at concentrations well below those causing general cytotoxicity. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (S,R,S)-AHPC hydrochloride = 97 1448189-80-7 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 12. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
- 22. benchchem.com [benchchem.com]
- 23. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 24. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
Application Notes and Protocols for (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2
(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It comprises the (S,R,S)-AHPC-Me moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker with a terminal amine group (-NH2). This functionalized linker allows for the covalent conjugation of a ligand for a specific protein of interest, creating a heterobifunctional PROTAC.
These application notes provide an overview of the experimental protocols for utilizing this compound in the synthesis of PROTACs and the subsequent cellular assays to evaluate their efficacy in targeted protein degradation.
Physicochemical and Storage Information
A summary of the key physicochemical properties and recommended storage conditions for this compound is provided below.
| Property | Value |
| Chemical Formula | C23H32N4O3S (for the (S,R,S)-AHPC-Me core) |
| Molecular Weight | 444.59 g/mol (for the (S,R,S)-AHPC-Me core) |
| Appearance | Solid |
| Solubility | Soluble in DMSO. For aqueous solutions, protocols often involve co-solvents like PEG300, Tween-80, or SBE-β-CD.[1][2] |
| Storage Conditions | Store at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks).[3] For stock solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month.[2][4] |
Experimental Protocols
The following protocols outline the general steps for the synthesis of a PROTAC using this compound and the subsequent evaluation of its protein degradation activity in a cellular context.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the coupling of this compound to a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).
Materials:
-
This compound
-
POI-COOH (ligand for the protein of interest with a carboxylic acid handle)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reaction monitoring tools (e.g., LC-MS)
-
Purification system (e.g., flash column chromatography or preparative HPLC)
Procedure:
-
Dissolve the POI-COOH, this compound, HATU, and HOBt in anhydrous DMF.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC.
-
Upon completion, quench the reaction (e.g., with water) and extract the product.
-
Purify the crude product using flash column chromatography or preparative HPLC.
-
Confirm the identity and purity of the final PROTAC using NMR and high-resolution mass spectrometry.
Protocol 2: In Vitro Evaluation of PROTAC-Mediated Protein Degradation
This protocol details the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cell-based assay.
Materials:
-
Synthesized PROTAC
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
Multi-well plates
-
Vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western Blotting reagents and equipment
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of protein degradation.
Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The results from the Western blot experiment can be used to generate a dose-response curve and calculate these parameters.
Table 1: Representative Data for an (S,R,S)-AHPC-Me-based PROTAC
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type |
| ARV-771 | BET Proteins | CRPC | <1 | >90 | PEG-based |
| PROTAC A | Target X | Cell Line Y | 25 | >95 | PEG3 |
| PROTAC B | Target Z | Cell Line W | 150 | ~85 | PEG3 |
Note: Data for PROTAC A and B are hypothetical examples for illustrative purposes. ARV-771 data is from literature.[1][5][6]
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC utilizing a VHL ligand like (S,R,S)-AHPC-Me.
References
Applications of VHL-based PROTACs in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in cancer research, offering the ability to target and eliminate previously "undruggable" proteins. VHL-based PROTACs, which co-opt the von Hippel-Lindau (VHL) E3 ubiquitin ligase, represent a significant class of these molecules. They function by forming a ternary complex between the VHL E3 ligase and a protein of interest (POI), leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1][2] This approach provides a powerful alternative to traditional inhibitors, as it leads to the complete removal of the target protein rather than simple inhibition.[3]
These application notes provide detailed protocols for key experiments in the development and characterization of VHL-based PROTACs for cancer research, along with a summary of their applications and quantitative data for select molecules.
Signaling Pathway of VHL-based PROTACs
VHL-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase complex.[4] The formation of the POI-PROTAC-VHL ternary complex is the critical step that brings the target protein into proximity with the E3 ligase machinery.[4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5]
Figure 1: Mechanism of action of VHL-based PROTACs in cancer cells.
Key Applications in Cancer Research
VHL-based PROTACs are being developed to target a wide range of cancer-driving proteins, including those that have been challenging to inhibit with conventional small molecules.
-
Targeting Transcription Factors: PROTACs can degrade transcription factors like STAT3, which are often considered undruggable due to the lack of well-defined enzymatic pockets.[6]
-
Overcoming Drug Resistance: By degrading the target protein, PROTACs can overcome resistance mechanisms that arise from mutations in the active site of a kinase, a common issue with traditional kinase inhibitors.
-
Degrading Scaffolding Proteins: PROTACs can eliminate scaffolding proteins that are essential for the assembly and function of oncogenic signaling complexes.
-
Targeting Anti-Apoptotic Proteins: Molecules like DT2216 target the anti-apoptotic protein BCL-xL for degradation, thereby promoting cancer cell death.[6][7]
Quantitative Data of VHL-based PROTACs
The efficacy of PROTACs is typically quantified by their DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values.
| PROTAC Name | Target Protein | Cancer Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | HeLa | ~10-100 | >90 | [8] |
| ARV-771 | BET proteins | 22Rv1 (Prostate) | <5 | >95 | N/A |
| DT2216 | BCL-xL | Multiple | N/A | N/A | [6][7] |
| KT-333 | STAT3 | N/A | N/A | N/A | [6] |
| GP262 | PI3K/mTOR | MDA-MB-231 (Breast) | 42.23-227.4 (PI3K), 45.4 (mTOR) | 71.3-88.6 (PI3K), 74.9 (mTOR) | [9] |
| NR-11c | p38α | MDA-MB-231 (Breast) | <100 | N/A | [10] |
Note: Data for some compounds, particularly those in early clinical development, may not be publicly available. N/A indicates data not available in the searched sources.
Experimental Protocols
Assessment of PROTAC-induced Protein Degradation by Western Blot
This is a fundamental assay to confirm and quantify the degradation of the target protein.
Figure 2: Workflow for Western Blot analysis of PROTAC-induced degradation.
Materials:
-
Cancer cell line of interest
-
VHL-based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[1]
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the DC50.[1]
-
For time-course experiments, treat cells with a fixed concentration of PROTAC and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours).[1]
-
Include a vehicle control (e.g., DMSO).[1]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.[3]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[1]
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[3]
-
Normalize the intensity of the target protein band to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
In Vitro Ternary Complex Formation Pull-Down Assay
This assay confirms the formation of the POI-PROTAC-VHL ternary complex.[4][11]
Figure 3: Workflow for in vitro ternary complex pull-down assay.
Materials:
-
Purified recombinant His-tagged protein of interest
-
Purified recombinant VHL-ElonginB-ElonginC (VBC) complex
-
VHL-based PROTAC
-
Ni-NTA or other affinity beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described above)
Protocol:
-
Protein Incubation:
-
In a microcentrifuge tube, combine the purified His-tagged POI, the VBC complex, and the PROTAC at desired concentrations.
-
Include controls such as no PROTAC, and a non-binding PROTAC analog.
-
Incubate the mixture for 1-2 hours at 4°C with gentle rotation.
-
-
Affinity Pull-Down:
-
Add Ni-NTA beads to the protein mixture and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluate by Western blotting using antibodies against the POI and VHL to confirm the presence of both proteins in the complex.
-
Cellular Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is crucial for its efficacy.
a) Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay to evaluate passive diffusion.[6][12]
Protocol Outline:
-
A filter plate is coated with a lipid-infused artificial membrane, separating a donor and an acceptor well.
-
The PROTAC is added to the donor well.
-
After an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is measured (e.g., by LC-MS/MS).
-
The apparent permeability coefficient (Papp) is calculated.
b) Caco-2 Permeability Assay
This cell-based assay provides a more physiologically relevant measure of permeability, accounting for both passive diffusion and active transport.[12]
Protocol Outline:
-
Caco-2 cells are cultured on a semi-permeable membrane in a transwell plate until they form a confluent monolayer.
-
The PROTAC is added to the apical (top) side of the monolayer.
-
After incubation, the concentration of the PROTAC on the basolateral (bottom) side is measured.
-
The Papp value is calculated.
In Vivo Efficacy in Mouse Xenograft Models
This is a critical step to evaluate the anti-tumor activity of a VHL-based PROTAC.[10]
Figure 4: Workflow for in vivo efficacy studies in mouse xenograft models.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft
-
VHL-based PROTAC formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Reagents for tissue processing and analysis (Western blot, immunohistochemistry)
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
-
Treatment:
-
Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PROTAC and vehicle control according to the desired dosing schedule and route of administration (e.g., intraperitoneal, intravenous, or oral).[10]
-
-
Monitoring:
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
-
Pharmacodynamic and Efficacy Analysis:
-
At the end of the study, or at specific time points, euthanize the mice and collect tumors and other tissues.
-
Analyze tumor lysates by Western blot to confirm target protein degradation in vivo.
-
Perform immunohistochemistry on tumor sections to assess target protein levels and other biomarkers.
-
Compare tumor growth between the treatment and control groups to determine anti-tumor efficacy.[9]
-
Conclusion
VHL-based PROTACs represent a powerful and versatile tool in the fight against cancer. By inducing the degradation of key oncogenic proteins, they offer the potential to overcome the limitations of traditional inhibitors and provide new therapeutic options for patients. The protocols outlined in these application notes provide a framework for the robust preclinical evaluation of these promising molecules. Careful characterization of their mechanism of action, cellular activity, and in vivo efficacy is essential for their successful translation to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 8. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
Designing a PROTAC with (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. This is achieved through a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This document provides detailed application notes and protocols for designing and evaluating a PROTAC utilizing the von Hippel-Lindau (VHL) E3 ligase ligand conjugate, (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2. This conjugate incorporates the high-affinity (S,R,S)-AHPC-Me ligand for VHL and a flexible 3-unit polyethylene (B3416737) glycol (PEG3) linker terminating in a primary amine, which serves as a versatile attachment point for a POI ligand.
The (S,R,S)-AHPC-Me is a well-characterized VHL ligand utilized in several potent PROTACs, such as ARV-771, which demonstrates a half-maximal degradation concentration (DC50) of less than 1 nM for BET proteins.[1] The inclusion of a PEG3 linker can enhance aqueous solubility and provide the necessary flexibility for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex.[2]
PROTAC Mechanism of Action
A PROTAC functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Data Presentation: Performance of VHL-based PROTACs
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the target protein and the E3 ligase, the stability and cooperativity of the ternary complex, and its ability to induce target degradation in a cellular context (DC50 and Dmax). The following table summarizes quantitative data for representative PROTACs that utilize the (S,R,S)-AHPC-Me VHL ligand.
| PROTAC | Target Protein | VHL Binding Affinity (Kd) | Target Binding Affinity (Kd) | Ternary Complex Cooperativity (α) | DC50 | Dmax | Cell Line |
| ARV-771 | BET Proteins | Not explicitly stated | Not explicitly stated | Not explicitly stated | < 1 nM | > 90% | CRPC cell lines |
| MZ1 | BRD4 (BD2) | 66 nM (ITC) | 15 nM (ITC) | 22 | 2-20 nM | > 90% | HeLa, 22Rv1 |
| Compound 5 | BRD9-BD | 33 nM (ITC) | 15 nM (ITC) | 0.5 (Negative) | Inactive | N/A | N/A |
| FBXO22 Degrader | FBXO22 | Not explicitly stated | Not explicitly stated | Not explicitly stated | 77 nM | 99% | Jurkat |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the coupling of a carboxylic acid-functionalized POI ligand with this compound.
Materials:
-
This compound
-
POI ligand with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere setup
-
Stir plate and stir bar
-
Rotary evaporator
-
Flash chromatography system
-
LC-MS for reaction monitoring and product characterization
Procedure:
-
Under a nitrogen atmosphere, dissolve the POI ligand-COOH (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of the VHL ligand-linker to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Protocol 2: Determination of DC50 and Dmax by Western Blot
This protocol outlines the procedure for quantifying target protein degradation in response to PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Multi-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase during treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%). Treat the cells with the varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Strip and re-probe the membrane with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3][4]
-
Protocol 3: In-Cell Target Ubiquitination Assay by Immunoprecipitation
This protocol is for detecting the ubiquitination of the target protein upon PROTAC treatment.[5][6]
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS)
-
Non-denaturing lysis buffer (e.g., RIPA buffer without SDS)
-
Primary antibody against the target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Primary antibody against ubiquitin for Western blot detection
Procedure:
-
Cell Lysis under Denaturing Conditions: Lyse the treated cells in a denaturing buffer and boil the lysate to disrupt non-covalent protein-protein interactions.
-
Dilution: Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration to approximately 0.1%.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the antibody against the target protein overnight at 4°C.
-
Add fresh protein A/G beads to pull down the antibody-protein complex.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Western Blot: Analyze the eluate by Western blot using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the immunoprecipitated target protein.
Protocol 4: Ternary Complex Formation Assay using NanoBRET™
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the formation of the ternary complex.[7][8][9]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for NanoLuc®-tagged target protein (donor)
-
Expression plasmid for HaloTag®-tagged VHL (acceptor)
-
Transfection reagent
-
White, opaque 96- or 384-well assay plates
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand (acceptor substrate)
-
Nano-Glo® Live Cell Substrate (donor substrate)
-
PROTAC of interest
-
Luminescence plate reader with appropriate filters
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-VHL plasmids. A 1:10 ratio of donor to acceptor plasmid is a common starting point.
-
Cell Seeding: Seed the transfected cells into the assay plate.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the dilutions to the cells.
-
Reagent Addition: Prepare the NanoBRET™ detection reagent containing both the HaloTag® ligand and the Nano-Glo® substrate and add it to the wells.
-
Signal Detection: Measure the donor emission (at ~460 nm) and the acceptor emission (at >600 nm) using a plate reader.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal ternary complex formation) and BRETmax.
-
Conclusion
The VHL ligand conjugate this compound provides a valuable starting point for the development of potent and selective PROTACs. The protocols and data presented in these application notes offer a comprehensive guide for researchers to synthesize, characterize, and optimize novel protein degraders. A systematic approach, involving the careful evaluation of ternary complex formation, ubiquitination, and cellular degradation, is crucial for the successful design of effective PROTAC-based therapeutics.
References
- 1. Editing out the amide from amide-bond formation: Synthesis Of C–C bonds instead of C–N bonds from carboxylic acids and amines [morressier.com]
- 2. mdpi.com [mdpi.com]
- 3. plexium.com [plexium.com]
- 4. benchchem.com [benchchem.com]
- 5. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 6. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
Application Notes and Protocols for In Vitro Ubiquitination Assays with VHL PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cellular ubiquitin-proteasome system. VHL (von Hippel-Lindau) E3 ubiquitin ligase is a commonly recruited ligase in PROTAC design. The in vitro ubiquitination assay is a critical tool for characterizing the biochemical activity of VHL-recruiting PROTACs, providing quantitative insights into their efficacy and mechanism of action. These application notes provide detailed protocols and data for performing and analyzing in vitro ubiquitination assays with VHL PROTACs.
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.[1] The efficiency of a PROTAC is often evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
VHL-Mediated Ubiquitination Signaling Pathway
The VHL E3 ligase complex is a key regulator of protein stability, most notably of the hypoxia-inducible factor 1α (HIF-1α).[1] The complex consists of the VHL protein, Elongin B, Elongin C, Cullin 2 (Cul2), and Rbx1.[1] VHL acts as the substrate recognition component.[1] VHL-recruiting PROTACs mimic the natural substrate, bringing a new protein of interest to the E3 ligase for ubiquitination.
Caption: VHL-mediated ubiquitination pathway initiated by a PROTAC.
Experimental Workflow for In Vitro Ubiquitination Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitination cascade in a test tube to measure the PROTAC-dependent ubiquitination of a target protein. The general workflow involves incubation of the purified components followed by detection of ubiquitinated species, typically by Western blotting.
Caption: General experimental workflow for an in vitro ubiquitination assay.
Quantitative Data Summary
The following tables summarize key quantitative parameters for exemplary VHL-recruiting PROTACs from published studies. These values are context-dependent and can vary based on the specific assay conditions and cell lines used.
Table 1: In Vitro Degradation Potency (DC50) and Efficacy (Dmax) of VHL PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| GP262 | p110α | MDA-MB-231 | 227.4 | 71.3 | [2] |
| GP262 | p110γ | MDA-MB-231 | 42.23 | 88.6 | [2] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [2] |
| Compound 7 | HDAC1 | HCT116 | 910 | ~60 | [3] |
| Compound 7 | HDAC3 | HCT116 | 640 | >80 | [3] |
| Compound 9 | HDAC1 | HCT116 | 550 | ~60 | [3] |
| Compound 9 | HDAC3 | HCT116 | 530 | >80 | [3] |
| Compound 22 | HDAC3 | HCT116 | 440 | 77 | [3] |
Table 2: Ternary Complex Formation and Binding Affinities
| PROTAC | E3 Ligase | Target Protein | Ternary Complex Cooperativity (α) | Binary Affinity (KD, nM) - VHL | Binary Affinity (KD, nM) - Target | Reference |
| MZ1 | VHL | Brd4BD2 | 15 - 26 | 29 - 66 | 1 - 4 | [4] |
Experimental Protocols
Protocol 1: In Vitro Ubiquitination Assay with Western Blot Detection
This protocol describes a standard in vitro ubiquitination assay to assess the ability of a VHL-recruiting PROTAC to induce the ubiquitination of a target protein.
Materials:
-
Enzymes and Substrates:
-
Human recombinant E1 activating enzyme (e.g., UBE1)
-
Human recombinant E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Human recombinant ubiquitin
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant Cullin2/Rbx1 complex (or full CRL2VHL complex)
-
Purified recombinant target protein
-
-
PROTAC:
-
VHL-recruiting PROTAC of interest, dissolved in DMSO
-
-
Buffers and Reagents:
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1 mM DTT)
-
ATP solution (10 mM)
-
SDS-PAGE sample buffer (e.g., 4x Laemmli buffer)
-
Primary antibodies: anti-target protein, anti-ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Procedure:
-
Prepare the Reaction Mixture:
-
On ice, prepare a master mix containing the ubiquitination reaction buffer, E1 enzyme (e.g., 50-100 nM), E2 enzyme (e.g., 0.2-1 µM), and ubiquitin (e.g., 5-10 µM).
-
-
Set up the Reactions:
-
In separate microcentrifuge tubes, add the VBC complex (e.g., 100-500 nM), Cullin2/Rbx1 complex (e.g., 100-500 nM), and the target protein (e.g., 200-500 nM).
-
Add the desired concentration of the VHL PROTAC (typically a serial dilution) or DMSO as a vehicle control. Pre-incubate for 15-30 minutes at room temperature to facilitate ternary complex formation.
-
-
Initiate the Ubiquitination Reaction:
-
Add the reaction master mix to each tube.
-
Add ATP to a final concentration of 1-2 mM to start the reaction.
-
The final reaction volume is typically 20-50 µL.[5]
-
-
Incubation:
-
Incubate the reaction tubes at 30°C or 37°C for 1-2 hours.[6] The optimal time may need to be determined empirically.
-
-
Stop the Reaction:
-
Terminate the reaction by adding an appropriate volume of SDS-PAGE sample buffer (e.g., add 10 µL of 4x buffer to a 30 µL reaction).
-
Boil the samples at 95-100°C for 5-10 minutes.[6]
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE on a suitable percentage polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C. This will allow visualization of the unmodified target protein and higher molecular weight ubiquitinated species.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Optionally, the membrane can be stripped and re-probed with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the high molecular weight species.
-
Data Analysis:
-
Quantify the band intensities for the unmodified target protein and the high molecular weight ubiquitinated smear in each lane using densitometry software.
-
Calculate the percentage of ubiquitinated target protein relative to the total target protein for each PROTAC concentration.
-
Plot the percentage of remaining unmodified target protein against the PROTAC concentration to determine the UbC50 (concentration for 50% ubiquitination) and Ubmax (maximum ubiquitination).
Protocol 2: Ternary Complex Formation Assay (Qualitative - Pull-down)
This protocol provides a method to qualitatively assess the formation of the Target-PROTAC-VHL ternary complex.
Materials:
-
Tagged recombinant VBC complex (e.g., His-tagged or GST-tagged)
-
Purified recombinant target protein
-
VHL-recruiting PROTAC
-
Affinity resin (e.g., Ni-NTA agarose (B213101) for His-tag, Glutathione (B108866) agarose for GST-tag)
-
Wash buffer (e.g., PBS with 0.05% Tween-20 and appropriate salt concentration)
-
Elution buffer (e.g., Wash buffer with imidazole (B134444) for His-tag, reduced glutathione for GST-tag)
-
SDS-PAGE sample buffer
-
Primary antibodies: anti-target protein, anti-VHL
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the tagged VBC complex, the target protein, and the PROTAC (or DMSO control) in a suitable binding buffer.
-
Incubate at 4°C for 1-2 hours with gentle rotation to allow complex formation.
-
-
Affinity Resin Incubation:
-
Add the appropriate affinity resin to the binding reaction.
-
Incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the resin by centrifugation and discard the supernatant.
-
Wash the resin several times with wash buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the resin using the appropriate elution buffer.
-
-
Western Blot Analysis:
-
Add SDS-PAGE sample buffer to the eluted fractions and boil.
-
Analyze the eluates by SDS-PAGE and Western blotting.
-
Probe one membrane with an anti-target protein antibody and another with an anti-VHL antibody.
-
Expected Results:
-
In the presence of an effective PROTAC, the target protein will be pulled down with the tagged VBC complex and will be detected in the eluate. In the absence of the PROTAC, little to no target protein should be detected in the eluate, demonstrating the PROTAC-dependency of the interaction.
Conclusion
The in vitro ubiquitination assay is an indispensable tool for the preclinical evaluation of VHL-recruiting PROTACs. By providing quantitative data on PROTAC-mediated ubiquitination and ternary complex formation, these assays enable the rigorous characterization and optimization of this promising class of therapeutic agents. The protocols and data presented here serve as a comprehensive guide for researchers in the field of targeted protein degradation.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2, a key E3 ligase ligand-linker conjugate utilized in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic molecule that incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, specifically the (S,R,S)-AHPC-Me moiety, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker terminating in a primary amine. Its primary application is as a building block in the synthesis of PROTACs. The VHL ligand recruits the VHL E3 ubiquitin ligase, while the terminal amine allows for conjugation to a ligand targeting a protein of interest for degradation.
Q2: What are the key synthetic steps in preparing this compound?
The synthesis can be broadly divided into three key stages:
-
Synthesis of the VHL Ligand Core ((S,R,S)-AHPC-Me): This typically involves the coupling of protected amino acid derivatives to form the hydroxyproline (B1673980) core structure.
-
Acylation with a Bromoacetyl Group: The secondary amine of the (S,R,S)-AHPC-Me core is acylated with bromoacetic acid or a derivative to introduce a reactive handle for linker attachment.
-
PEGylation: The terminal amine of a PEG3-NH2 linker displaces the bromide from the bromoacetylated intermediate via a nucleophilic substitution reaction to yield the final product.
Q3: What are the most critical parameters to control during the synthesis?
Key parameters to control include:
-
Stoichiometry of reagents: Precise control over the molar ratios of reactants is crucial, especially during the amide coupling and PEGylation steps, to minimize side products.
-
Reaction temperature: Many of the reactions are sensitive to temperature. Maintaining the recommended temperature is essential for optimal yield and purity.
-
Anhydrous conditions: Amide coupling reactions, in particular, are sensitive to moisture, which can hydrolyze the activated carboxylic acid intermediate.
-
Purity of starting materials and intermediates: The use of high-purity starting materials and purification of intermediates at each step is critical for the success of the subsequent reactions and the final product's purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 2 (Amide Coupling) | 1. Incomplete activation of bromoacetic acid. 2. Presence of moisture in the reaction. 3. Steric hindrance around the amine of (S,R,S)-AHPC-Me. 4. Suboptimal coupling reagent or base. | 1. Ensure the coupling reagent (e.g., HATU, HBTU) is fresh and used in the correct stoichiometry. Allow sufficient time for the activation of the carboxylic acid before adding the amine. 2. Use anhydrous solvents (e.g., dry DMF, DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase the reaction time and/or temperature slightly. Consider using a less sterically hindered base. 4. Screen different coupling reagents (e.g., EDC/HOBt, T3P) and bases (e.g., DIPEA, NMM) to find the optimal combination for your specific substrate. |
| Multiple spots on TLC/LC-MS after Step 2 | 1. Formation of di-acylated product. 2. Unreacted starting material. 3. Side reactions involving the bromoacetyl group. | 1. Use a controlled amount of bromoacetic acid (typically 1.0-1.2 equivalents). 2. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If necessary, add a small additional amount of the limiting reagent. 3. Minimize reaction time once the starting material is consumed to prevent side reactions. Purify the product promptly after work-up. |
| Low yield in Step 3 (PEGylation) | 1. Incomplete reaction due to steric hindrance. 2. Deactivation of the bromoacetyl intermediate. 3. Use of an inappropriate base. | 1. Increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time. Use a polar aprotic solvent like DMF to facilitate the SN2 reaction. 2. Use the bromoacetylated intermediate immediately after purification. 3. A non-nucleophilic base like DIPEA is recommended to avoid competition with the PEG-amine nucleophile. |
| Difficulty in purifying the final product | 1. The product is highly polar and water-soluble. 2. Co-elution of starting materials or byproducts. | 1. Use reverse-phase flash chromatography or preparative HPLC for purification. A C18 stationary phase with a water/acetonitrile (B52724) or water/methanol gradient containing a modifier like TFA or formic acid is often effective. 2. Optimize the chromatography gradient to improve separation. If co-elution persists, consider an alternative purification technique such as ion-exchange chromatography if applicable. |
| Presence of di-PEGylated byproduct | The PEG3-NH2 reagent may contain diamine impurities. | Use high-purity H2N-PEG3-NH2. If necessary, purify the PEG reagent before use. |
Quantitative Data Summary
The following table provides representative yields for the key synthetic steps. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Typical Yield (%) | Purity (%) |
| 1 | Synthesis of (S,R,S)-AHPC-Me | 85-95 | >95 |
| 2 | Bromoacetylation of (S,R,S)-AHPC-Me | 70-85 | >90 |
| 3 | PEGylation with H2N-PEG3-NH2 | 60-75 | >95 (after purification) |
Experimental Protocols
Protocol 1: Synthesis of (S,R,S)-AHPC-Me-CO-CH2-Br (Bromoacetylated Intermediate)
-
Dissolution: Dissolve (S,R,S)-AHPC-Me (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) (0.1 M concentration) in a round-bottom flask under an inert atmosphere (N2 or Ar).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 10 minutes.
-
Addition of Bromoacetylating Agent: In a separate flask, dissolve bromoacetic acid (1.2 eq) and hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) (1.2 eq) in anhydrous DMF. Add this solution dropwise to the cooled solution of (S,R,S)-AHPC-Me.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford (S,R,S)-AHPC-Me-CO-CH2-Br as a solid.
Protocol 2: Synthesis of this compound (Final Product)
-
Dissolution: Dissolve (S,R,S)-AHPC-Me-CO-CH2-Br (1.0 eq) and H2N-PEG3-NH2 (1.5 eq) in anhydrous DMF (0.1 M concentration) in a round-bottom flask.
-
Addition of Base: Add DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Concentration: Once the reaction is complete, remove the DMF under high vacuum.
-
Purification: Purify the crude residue by reverse-phase preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid as a modifier).
-
Lyophilization: Lyophilize the fractions containing the pure product to obtain this compound as a white solid.
Visualizations
Caption: Synthetic workflow for this compound.
Optimizing PROTAC Linker Length for Target Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Proteolysis-Targeting Chimera (PROTAC) linker length.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. The linker's primary role is to position the target protein and the E3 ligase in a productive orientation to form a stable ternary complex (Target Protein-PROTAC-E3 Ligase). This proximity is essential for the E3 ligase to efficiently transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2]
The length of the linker is a critical parameter. If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[3] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable or non-productive ternary complex.[3] Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains.[1][4]
-
Alkyl Chains: These are hydrophobic and provide a good degree of flexibility.
-
PEG Linkers: These are more hydrophilic, which can improve the solubility and cell permeability of the PROTAC molecule.[1] Statistics show that approximately 54% of reported PROTACs utilize PEG linkers.[1]
-
Rigid Linkers: To reduce the entropic penalty of forming the ternary complex, more rigid linkers incorporating cyclic structures like piperazine (B1678402) or triazole rings are also used. This rigidity can help pre-organize the PROTAC into a bioactive conformation.[1]
Q3: How does linker composition, beyond just length, affect PROTAC performance?
Linker composition significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[3] For instance, incorporating polar functional groups (e.g., ethers in PEG linkers) can improve aqueous solubility, while more lipophilic alkyl chains can enhance cell membrane permeability.[2] The composition also dictates the linker's flexibility, which must be optimized to allow for the formation of a stable ternary complex without being overly flexible, which would be entropically unfavorable.[]
Q4: What is the "hook effect" and how does it relate to linker design?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where, at very high concentrations, the degradation of the target protein decreases.[6] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[7] A well-designed linker can help mitigate the hook effect by promoting positive cooperativity, where the binding of the first protein (e.g., the E3 ligase) increases the PROTAC's affinity for the second protein (the target). This enhanced stability of the ternary complex can help it form more efficiently even at higher PROTAC concentrations.[3]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't see significant target degradation.
This is a common and critical challenge in PROTAC development. Here are several potential linker-related issues and troubleshooting steps:
-
Issue: Suboptimal Linker Length or Conformation.
-
Explanation: Even with strong binary affinities, the linker may not be the correct length or possess the right conformational properties to allow the target protein and E3 ligase to form a productive ternary complex. The spatial orientation must be precise for the lysine (B10760008) residues on the target to be accessible for ubiquitination.[3][7]
-
Solution: Synthesize a library of PROTACs with systematically varied linker lengths. Even small changes (e.g., adding or removing 2-3 atoms) can have a dramatic impact on degradation efficacy.[3] Consider altering the linker's composition to be more rigid or flexible.
-
-
Issue: Poor Cell Permeability.
-
Explanation: PROTACs are often large molecules that may not efficiently cross the cell membrane to reach their intracellular targets. The linker contributes significantly to the overall physicochemical properties of the molecule.[8]
-
Solution: Perform a cellular permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess your PROTAC's ability to cross membranes. If permeability is low, modify the linker to be more lipophilic (e.g., switching from PEG to an alkyl chain) or explore other strategies to improve uptake.
-
-
Issue: Non-Productive Ternary Complex Formation.
-
Explanation: A ternary complex may be forming, but in a geometry where the accessible lysine residues on the target protein are not positioned correctly relative to the E2 ubiquitin-conjugating enzyme's active site.
-
Solution: Directly assess ternary complex formation and stability using biophysical techniques like Surface Plasmon Resonance (SPR).[2] This can provide insights into the cooperativity of the system. A lack of positive cooperativity might suggest a non-productive binding mode.
-
Data Presentation: Impact of Linker Length on Degradation
The following tables summarize quantitative data from published studies, illustrating the critical impact of linker length on PROTAC efficacy, measured by DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum degradation).
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [9] E3 Ligase Recruited: VHL
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC₅₀ (µM) in MCF7 cells |
|---|---|---|
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data shows a clear optimal linker length of 16 atoms for ERα degradation.
Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [][9] E3 Ligase Recruited: VHL
| PROTAC Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
This study demonstrates a minimum length requirement and a sharp optimal length for TBK1 degradation.
Table 3: Impact of Linker Composition and Length on CRBN Degradation [] Target Protein: Cereblon (CRBN)
| Linker Type | Linker Length (PEG units) | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|
| PEG | 2 | >1000 | <20% |
| PEG | 3 | 150 | ~80% |
| PEG | 4 | 50 | >90% |
| PEG | 5 | 200 | ~75% |
| Alkyl | 8 atoms | 800 | ~40% |
| Alkyl | 12 atoms | 350 | ~65% |
This dataset highlights the optimization of PEG linker length and compares its efficiency to alkyl linkers.
Experimental Protocols
Protocol 1: Western Blot for Quantifying Protein Degradation
This protocol provides a standard workflow to determine the DC₅₀ and Dₘₐₓ of a PROTAC.
1. Cell Culture and Treatment: a. Seed cells (e.g., HeLa, MCF7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. b. Prepare serial dilutions of your PROTAC compound in cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO). c. Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 18-24 hours) at 37°C.
2. Cell Lysis: a. Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer. c. Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
4. SDS-PAGE and Western Blot: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. b. Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. e. Wash the membrane three times with TBST for 10 minutes each. f. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Repeat the wash steps. h. To ensure equal protein loading, probe the same membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).
5. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using an imaging system. c. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. d. Plot the normalized protein levels against the log of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol outlines a general procedure to assess the formation and stability of the Target-PROTAC-E3 Ligase ternary complex.
1. Materials and Buffer Preparation: a. Proteins: Purified, high-quality target protein and E3 ligase complex (e.g., VHL/ElonginB/ElonginC). One protein should have an affinity tag (e.g., Biotin, His-tag) for immobilization. b. PROTAC: Stock solution in 100% DMSO. c. SPR Instrument and Sensor Chips (e.g., Biacore with a Streptavidin (SA) or NTA chip). d. Running Buffer: A suitable buffer such as HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant), pH 7.4. Ensure the final DMSO concentration is matched across all samples and is low (typically ≤1%).
2. Protein Immobilization: a. Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface. For a biotinylated protein on an SA chip, inject the protein over the surface until the desired response level (e.g., ~100-200 RU) is reached.[10] b. Block any remaining active sites on the surface according to the manufacturer's protocol.
3. Binary Interaction Analysis (PROTAC with Immobilized Ligase): a. Prepare a series of dilutions of the PROTAC in running buffer. b. Inject the PROTAC dilutions over the immobilized E3 ligase surface to measure the binary binding affinity (Kᴅ). c. Use a multi-cycle or single-cycle kinetics method. Fit the resulting sensorgrams to a 1:1 binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kᴅ).[11]
4. Ternary Complex Analysis: a. Prepare a new series of PROTAC dilutions in running buffer. b. To each PROTAC dilution, add a constant, near-saturating concentration of the target protein (the partner that is not immobilized). Allow this mixture to pre-incubate. c. Inject these pre-incubated mixtures over the immobilized E3 ligase surface.[11] d. The binding response will now reflect the formation of the ternary complex. e. Fit the data to a 1:1 binding model to determine the apparent kinetic constants for the ternary complex formation.
5. Data Analysis and Cooperativity: a. The stability of the ternary complex is often described by a cooperativity factor (α). b. Calculate cooperativity using the formula: α = Kᴅ (binary) / Kᴅ (ternary) .[11] c. α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the binary complex. This is a highly desirable property for a potent PROTAC. d. α ≈ 1 indicates no cooperativity. e. α < 1 indicates negative cooperativity.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput, cell-free method to estimate the passive permeability of a PROTAC.[8][12]
1. Reagent Preparation: a. Prepare a 1% lecithin (B1663433) in dodecane (B42187) solution. Sonicate until the lecithin is fully dissolved. b. Prepare the PROTAC compound in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of ~10 µM. c. Prepare analytical standards for quantification.
2. Assay Plate Setup: a. Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. b. Add 300 µL of buffer to the wells of the acceptor plate. c. Carefully apply 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well in the donor plate. d. Add 150-200 µL of the PROTAC solution to the donor plate wells.
3. Incubation: a. Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". b. Incubate the plate assembly at room temperature for 10-20 hours in a moist chamber to prevent evaporation.
4. Sample Analysis: a. After incubation, separate the plates. b. Collect samples from both the donor and acceptor plates. c. Quantify the concentration of the PROTAC in each sample using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
5. Data Calculation: a. Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (Vd * Va) / ((Vd + Va) * Area * Time) b. Where [Drug] is concentration, Vd and Va are the volumes of the donor and acceptor wells, Area is the membrane surface area, and Time is the incubation time in seconds.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. aragen.com [aragen.com]
- 3. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2, a ligand-linker conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide addresses potential stability issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC-Me moiety, which is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a short polyethylene (B3416737) glycol (PEG) linker with a terminal amine group (-NH2).[1][2][3] This molecule is a building block for creating PROTACs, which are designed to recruit the VHL E3 ligase to a specific target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5]
Q2: What are the recommended storage conditions for this compound?
To ensure stability, it is recommended to store the compound as a solid at -20°C or -80°C.[1] Stock solutions should be prepared in an anhydrous aprotic solvent like DMSO and stored at -80°C for up to six months or at -20°C for up to one month.[1][6][7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: I am observing inconsistent results in my cell-based assays. Could this be due to the instability of my final PROTAC synthesized from this linker?
Yes, inconsistent experimental outcomes are a common consequence of PROTAC instability in cell culture media.[8] PROTACs can degrade over the course of an experiment, leading to a decrease in the effective concentration and, consequently, variable target degradation. It is crucial to assess the stability of your final PROTAC compound in the specific medium and conditions of your experiment.[8]
Q4: What are the potential degradation pathways for a PROTAC containing the this compound linker?
While specific degradation pathways for this exact molecule are not extensively published, general knowledge of PROTAC and linker chemistry suggests several possibilities:
-
Amide Bond Hydrolysis: The amide bond (-CO-CH2-) connecting the AHPC-Me moiety to the PEG linker can be susceptible to hydrolysis, especially in aqueous media with varying pH or in the presence of cellular enzymes.[][10]
-
Oxidation of the PEG Linker: The polyethylene glycol chain can undergo oxidation, which may alter the compound's properties and efficacy.[11]
-
Metabolism of the VHL Ligand: The (S,R,S)-AHPC-Me component itself can be subject to metabolic reactions, such as hydroxylation, catalyzed by cellular enzymes like cytochrome P450s (CYPs) or aldehyde oxidase (hAOX).[]
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to the stability of PROTACs synthesized using this compound.
Issue 1: Precipitation of the PROTAC in Aqueous Media
-
Possible Cause: PROTACs, due to their often high molecular weight and hydrophobicity, can have low aqueous solubility.[12] Adding aqueous buffers to a DMSO stock solution can cause the compound to precipitate.
-
Troubleshooting Steps:
-
Optimize Solvent Choice: While DMSO is common for stock solutions, consider using co-solvents or excipients like cyclodextrins to improve solubility in your final working solution.[11][12]
-
Adjust Concentration: High concentrations are more prone to precipitation. Determine the optimal concentration range for your experiments through a dose-response curve.[8][12]
-
Control pH: The pH of the final solution can affect the ionization state and solubility of your PROTAC.[12] Ensure the pH of your media is stable and appropriate for your compound.
-
Issue 2: Lack of or Reduced Target Protein Degradation
-
Possible Cause: The PROTAC may be unstable in the cell culture medium, degrading before it can effectively induce protein degradation.
-
Troubleshooting Steps:
-
Assess Compound Stability: Perform a stability assay of your PROTAC in the relevant biological medium (see Experimental Protocols below). This will help you determine the half-life of your compound under your experimental conditions.
-
Optimize Incubation Time: If your PROTAC is degrading over time, consider shorter incubation periods for your experiments.
-
Synthesize Control Molecules: Test control compounds, such as one with an inactive E3 ligase ligand, to differentiate between degradation-dependent and -independent effects.[11]
-
Quantitative Data Summary
| Biological Medium | Incubation Temperature (°C) | Half-life (t½) (hours) | Primary Degradation Products (Hypothetical) |
| Cell Culture Medium (DMEM + 10% FBS) | 37 | > 48 | Minimal degradation observed |
| Human Plasma | 37 | 20 | Amide hydrolysis, PEG oxidation |
| Mouse Plasma | 37 | 15 | Amide hydrolysis, PEG oxidation |
| Human Liver Microsomes | 37 | 8 | Oxidative metabolism of AHPC-Me and PEG linker |
Experimental Protocols
Protocol 1: Assessing PROTAC Stability in Cell Culture Media
This protocol outlines a general procedure to determine the stability of your PROTAC in the cell culture medium used for your experiments.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of your PROTAC in anhydrous DMSO.
-
Incubation: Dilute the stock solution to a final concentration of 1 µM in pre-warmed (37°C) cell culture medium (e.g., DMEM + 10% FBS).
-
Time Points: Aliquot the mixture into several tubes. Immediately take a t=0 sample and quench it by adding four volumes of cold acetonitrile. Store this sample at -20°C.
-
Incubation of Test Solutions: Incubate the remaining tubes at 37°C in a cell culture incubator.
-
Subsequent Timepoints: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots, quench with cold acetonitrile, and store at -20°C.
-
LC-MS/MS Analysis:
-
Set up a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method to achieve good separation of the parent PROTAC peak from potential degradation products.
-
Inject the samples from each timepoint onto the LC-MS/MS system.
-
Monitor the disappearance of the parent compound over time.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact PROTAC based on its retention time and mass-to-charge ratio from the t=0 sample.
-
Integrate the peak area of the parent PROTAC at each timepoint.
-
Calculate the percentage of PROTAC remaining at each timepoint relative to the peak area at t=0.
-
Determine the half-life (t½) of the PROTAC in the cell culture medium.
-
Visualizations
Caption: Mechanism of action for a PROTAC utilizing the (S,R,S)-AHPC-Me ligand.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
avoiding off-target effects with VHL-based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VHL-based Proteolysis Targeting Chimeras (PROTACs). Below you will find information to help you mitigate off-target effects and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with VHL-based PROTACs?
A1: Off-target effects with VHL-based PROTACs can stem from several factors:
-
Warhead Promiscuity: The warhead, or the ligand that binds to the protein of interest (POI), may have affinity for other proteins with similar binding domains, leading to their unintended degradation.
-
VHL Ligand Off-Targets: Although VHL ligands are generally selective, they can sometimes engage other cellular components, causing unintended biological consequences independent of VHL engagement.[1]
-
Ternary Complex-Independent Effects: At high concentrations, the PROTAC molecule itself might exert biological effects that are not dependent on the formation of a productive ternary complex (POI-PROTAC-VHL).
-
"Hook Effect": At excessive concentrations, PROTACs are more likely to form binary complexes (PROTAC-POI or PROTAC-VHL) rather than the productive ternary complex required for degradation.[2][3] This can lead to a decrease in degradation efficiency and potentially favor off-target interactions.[2][3]
Q2: How can I confirm that the degradation of my target protein is VHL- and proteasome-dependent?
A2: To confirm the intended mechanism of action of your VHL-based PROTAC, you should perform the following control experiments:[1]
-
VHL Ligand Competition: Co-treat cells with your PROTAC and an excess of a free VHL ligand. The free ligand will compete with the PROTAC for binding to VHL, which should prevent the degradation of your target protein.[1]
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or epoxomicin) before adding your PROTAC. If degradation is proteasome-dependent, the target protein levels should be restored in the presence of the inhibitor.[1]
-
Neddylation Inhibition: Pre-treat cells with a neddylation inhibitor (e.g., MLN4924). Neddylation is required for the activation of Cullin-RING E3 ligases, including the VHL complex. Inhibition of neddylation should block the degradation of your target protein.[1]
Q3: What general strategies can I employ to reduce the off-target effects of my VHL-based PROTAC?
A3: Mitigating off-target effects often involves a combination of medicinal chemistry and targeted delivery approaches:[1]
-
Linker Optimization: The length, composition, and attachment points of the linker can significantly impact the selectivity of a PROTAC. Systematically varying the linker can help identify a PROTAC with an improved on-target to off-target degradation profile.[1][4]
-
Warhead Modification: If off-target effects are due to the warhead binding to other proteins, you may need to design a more selective binder for your target of interest.[1]
-
Targeted Delivery: Conjugating your PROTAC to a molecule that is preferentially taken up by your target cells or tissues can increase its local concentration and reduce systemic exposure, thereby minimizing off-target effects.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with VHL-based PROTACs.
Problem: No or weak degradation of the target protein.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Modify the linker to improve physicochemical properties. 2. Consider prodrug strategies to mask polar groups.[3] |
| Inefficient Ternary Complex Formation | 1. Perform ternary complex formation assays (e.g., NanoBRET, TR-FRET, SPR) to assess complex stability.[3][7][8][9][10][] 2. Optimize linker length and composition to promote cooperative binding.[4] |
| Low VHL Expression | 1. Verify VHL expression levels in your cell line by Western blot. 2. Choose a cell line with higher endogenous VHL expression. |
| Rapid Protein Synthesis | 1. Conduct a time-course experiment to identify the time point of maximal degradation. 2. Consider co-treatment with a transcription or translation inhibitor as a control. |
| "Hook Effect" | 1. Perform a detailed dose-response curve to identify the optimal concentration range and observe the characteristic bell-shaped curve.[3] 2. Test your PROTAC at lower concentrations (nanomolar to low micromolar range).[3] |
Problem: Toxicity observed in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity | 1. Confirm that the toxicity is due to the loss of the target protein using an orthogonal knockdown method like siRNA or CRISPR.[1] 2. Perform a rescue experiment by expressing a degradation-resistant mutant of the target protein.[1] |
| Off-Target Toxicity (Warhead-driven) | 1. Use a negative control PROTAC with an inactive warhead to assess toxicity independent of target engagement. 2. Perform a competitive displacement assay by co-treating with a selective small molecule inhibitor of the target.[1] |
| Off-Target Toxicity (VHL Ligand-driven) | 1. Use a negative control PROTAC with an inactive enantiomer of the VHL ligand (e.g., ent-VL285).[1] |
Key Experimental Protocols
1. Ternary Complex Formation Assay (NanoBRET™)
This assay is used to measure the formation of the POI-PROTAC-VHL ternary complex in live cells.[7]
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a bioluminescent donor (e.g., NanoLuc® fused to the target protein) and a fluorescent acceptor (e.g., a fluorescently labeled HaloTag® fused to VHL) are brought into close proximity by the PROTAC.[7][12]
-
Methodology:
-
Co-express the NanoLuc®-POI fusion and the HaloTag®-VHL fusion in your chosen cell line.
-
Label the HaloTag®-VHL with a fluorescent ligand.
-
Treat the cells with a range of PROTAC concentrations.
-
Add the NanoLuc® substrate and measure both the donor and acceptor emission signals.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission) to quantify ternary complex formation.[7]
-
2. Ubiquitination Assay (Western Blot)
This is a direct method to determine if the target protein is ubiquitinated following PROTAC treatment.[13]
-
Principle: The addition of ubiquitin moieties to the target protein can be detected by an increase in its molecular weight on a Western blot.
-
Methodology:
-
Treat cells with the PROTAC for a specified time course. It is recommended to pre-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells and immunoprecipitate the target protein.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody specific for ubiquitin or the target protein. An upward smear or distinct higher molecular weight bands corresponding to the ubiquitinated target protein should be visible.
-
3. Cellular Thermal Shift Assay (CETSA®)
CETSA® is used to confirm target engagement by the PROTAC within intact cells.[14][15]
-
Principle: The binding of a ligand (in this case, the PROTAC) can stabilize the target protein, leading to an increase in its melting temperature.[15][16][17]
-
Methodology:
-
Treat cells with the PROTAC or vehicle control.
-
Heat the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blot or other quantitative methods.
-
A shift in the melting curve to a higher temperature in the PROTAC-treated samples indicates target engagement.[15]
-
4. Global Proteomics for Off-Target Identification
Mass spectrometry-based proteomics provides an unbiased approach to identify unintended protein degradation.[18][19][20][21]
-
Principle: Quantitative proteomics can compare the abundance of thousands of proteins between PROTAC-treated and control cells, revealing any proteins that are degraded in an off-target manner.[19][22]
-
Methodology:
-
Treat cells with the PROTAC, a vehicle control, and a negative control PROTAC.
-
Lyse the cells, digest the proteins into peptides, and label them with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.[22]
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22]
-
Identify and quantify proteins across all samples. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are potential off-targets and should be validated by a secondary method like Western blotting.[22]
-
Visualizing Workflows and Pathways
Caption: VHL-based PROTAC signaling pathway.
Caption: Troubleshooting workflow for lack of target degradation.
Caption: Experimental workflow for off-target identification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ternary Complex Formation [worldwide.promega.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. pelagobio.com [pelagobio.com]
- 15. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. sapient.bio [sapient.bio]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
PROTAC Synthesis Scale-Up: A Technical Support Center
Welcome to the Technical Support Center for PROTAC Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when transitioning from lab-scale synthesis to larger-scale production of Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this process.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during the scale-up of PROTAC synthesis.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Overall Yield | - Inefficient coupling reactions in multi-step synthesis.- Degradation of intermediates or final product.- Loss of material during workup and purification steps.- Incomplete reactions at larger scales. | - Optimize Coupling Chemistry: Re-evaluate coupling reagents and conditions. Consider high-efficiency "click chemistry" reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) for robust linker conjugation.[1][2]- Protecting Group Strategy: Ensure protecting groups are stable under reaction conditions and are removed efficiently without affecting the rest of the molecule.- Process Optimization: Introduce in-process controls (IPCs) using LC-MS to monitor reaction completion and impurity formation at each step.- Minimize Transfers: Design a synthetic route that minimizes the number of isolation and purification steps to reduce physical loss of material.[3] |
| Poor Solubility of PROTAC or Intermediates | - High molecular weight and lipophilicity ("beyond Rule of Five").[4]- Strong intermolecular interactions leading to aggregation.- Unfavorable crystalline form. | - Linker Modification: Incorporate polar functional groups (e.g., polyethylene (B3416737) glycol - PEG) or basic nitrogen-containing groups into the linker to enhance aqueous solubility.[4][5]- Formulation Strategies: For downstream applications, consider formulation approaches such as amorphous solid dispersions (ASDs) with polymers like HPMCAS or the use of co-solvents.[5][6]- pH Adjustment: For PROTACs with ionizable groups, adjusting the pH of the solution can significantly improve solubility.[7] |
| Difficult Purification | - Presence of closely related impurities or diastereomers.- Poor chromatographic peak shape (tailing or broadening).- Degradation of the PROTAC on the stationary phase. | - Chromatography Optimization: Develop a focused gradient for preparative HPLC to improve resolution between the product and impurities.[8]- Alternative Purification: Explore other purification techniques such as supercritical fluid chromatography (SFC) for complex mixtures.- Stationary Phase Selection: Screen different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase additives to improve peak shape and recovery. |
| Impurity Profile Changes at Scale | - Formation of new byproducts due to longer reaction times or temperature variations.- Inefficient mixing leading to localized high concentrations of reagents.- "Oiling out" of the product instead of crystallization, trapping impurities. | - Process Analytical Technology (PAT): Implement real-time monitoring of critical process parameters (e.g., temperature, concentration) to ensure consistency.- Engineering Controls: Use appropriate reactor designs and agitation to ensure efficient mixing at larger scales.- Crystallization Engineering: Develop a robust crystallization process by carefully selecting solvents and controlling the cooling profile to ensure consistent purity.[9] |
| Inconsistent Batch-to-Batch Purity | - Variability in the quality of starting materials and reagents.- Lack of robust process controls.- Operator-dependent variations in procedures. | - Raw Material Qualification: Establish strict specifications for all starting materials and reagents.- Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all synthetic and purification steps.- Automation: Where possible, automate repetitive steps to minimize human error. |
Frequently Asked Questions (FAQs)
Synthesis and Strategy
Q1: What are the most critical challenges when scaling up PROTAC synthesis from milligram to gram or kilogram scale?
Scaling up PROTAC synthesis presents several key challenges stemming from their complex, high molecular weight structures. The most critical issues include:
-
Multi-step Synthesis: PROTACs are assembled through lengthy synthetic routes, often exceeding 20 steps. Each additional step can significantly decrease the overall yield and increase the potential for impurity formation.
-
Low Yields: The cumulative effect of multiple reaction steps often leads to low overall yields, making large-scale production economically challenging.
-
Purification: The purification of large, often greasy molecules with multiple chiral centers can be difficult. The presence of closely related impurities and diastereomers further complicates the process.
-
Solubility: PROTACs frequently exhibit poor aqueous solubility due to their high lipophilicity, which can hinder not only their biological activity but also their handling and formulation during manufacturing.[4][5]
Q2: What are the advantages of using solid-phase synthesis for preparing PROTAC libraries, and can it be used for scale-up?
Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the rapid synthesis of diverse PROTAC libraries. Its main advantages include:
-
Simplified purification, as excess reagents and byproducts are easily washed away.
-
The ability to drive reactions to completion using an excess of reagents.
-
Amenability to automation for high-throughput synthesis.[10][11][12]
However, for large-scale production (kilogram scale), traditional solution-phase synthesis is often more cost-effective and scalable. Solid-phase synthesis can be challenging to scale due to the cost of the resin and the large volumes of solvents required.
Q3: How does the choice of linker chemistry impact the scalability of PROTAC synthesis?
The linker chemistry is crucial for both the biological activity and the synthetic feasibility of a PROTAC. For scale-up, the chosen reactions should be:
-
High-yielding and robust: Reactions like amide bond formation and "click chemistry" are often preferred due to their reliability and high conversion rates.[1][2]
-
Amenable to large-scale conditions: The reaction should not require extreme temperatures, pressures, or highly sensitive reagents that are difficult to handle in a manufacturing setting.
-
Generate minimal byproducts: Cleaner reactions simplify downstream purification processes.
The composition of the linker also influences the physicochemical properties of the final PROTAC, such as solubility and permeability, which are critical for its "druggability".[4]
Purification and Analysis
Q4: What are the recommended methods for purifying PROTACs at a larger scale?
Preparative High-Performance Liquid Chromatography (Prep HPLC) is the most common method for purifying PROTACs at the gram to multi-gram scale.[8][13] Key considerations for scaling up HPLC purification include:
-
Method Transfer: A robust analytical HPLC method must be developed first and then systematically scaled up by adjusting the column diameter, flow rate, and injection volume.
-
Column Loading: A loading study is essential to determine the maximum amount of crude material that can be loaded onto the preparative column without compromising resolution.
-
Solvent Consumption: Preparative HPLC can be solvent-intensive. Optimizing the gradient and using solvent recycling systems can help to reduce costs and environmental impact.
Q5: How can I ensure the purity and identity of my scaled-up PROTAC batch?
A comprehensive analytical strategy is required to confirm the purity and identity of the final PROTAC. This typically includes:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample by assessing the peak area of the main component relative to impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the PROTAC. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the PROTAC. Both 1H and 13C NMR are typically required.
Physicochemical Properties
Q6: My PROTAC has poor aqueous solubility. What strategies can I employ during the synthesis and formulation stages to improve this?
Poor solubility is a common issue with PROTACs. Strategies to address this include:
-
Chemical Modification:
-
Formulation Development:
-
Amorphous Solid Dispersions (ASDs): Formulating the PROTAC with a polymer can enhance its dissolution rate and solubility.[5][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of poorly soluble compounds.
-
Nanoparticle Encapsulation: Encapsulating the PROTAC in nanoparticles can improve its solubility and delivery.
-
Q7: How can I assess the cell permeability of my PROTAC, and what can be done if it is low?
The Caco-2 permeability assay is a standard in vitro method to predict the intestinal absorption and permeability of a drug candidate.[14][15][16][17] If permeability is low, consider the following modifications:
-
Reduce Hydrogen Bond Donors: Minimize the number of amide bonds and other hydrogen bond donors in the linker.
-
Increase Lipophilicity (with caution): While increasing lipophilicity can improve passive diffusion, it can also negatively impact solubility. A balance must be struck.
-
Exploit Active Transport Mechanisms: Design the PROTAC to be a substrate for an uptake transporter in the gut.
Data Presentation
Table 1: Representative Yields for a Multi-Step PROTAC Synthesis
This table provides a hypothetical, yet representative, example of yields at each stage of a multi-step PROTAC synthesis, illustrating the cumulative loss of material.
| Step | Reaction Type | Starting Material (g) | Product (g) | Step Yield (%) | Cumulative Yield (%) |
| 1-5 | Warhead Synthesis | 1000 | 350 | - | 35.0% |
| 6-10 | Linker Synthesis | 500 | 200 | - | 40.0% (for linker) |
| 11-15 | E3 Ligase Ligand Synthesis | 800 | 240 | - | 30.0% (for ligand) |
| 16 | Warhead-Linker Coupling | 350 | 298 | 85% | 29.8% |
| 17 | E3 Ligase Ligand Coupling | 240 | 180 | 75% | 22.3% |
| 18 | Final Deprotection | 180 | 144 | 80% | 17.8% |
| 19 | Purification | 144 | 108 | 75% | 13.4% |
| Overall | 1000 (initial warhead SM) | 108 | 10.8% |
Table 2: Comparison of Physicochemical Properties of Representative PROTACs
This table summarizes key physicochemical properties for a set of hypothetical PROTACs, highlighting the challenges in meeting "drug-like" criteria.
| PROTAC ID | Molecular Weight (Da) | cLogP | Topological Polar Surface Area (TPSA) (Ų) | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-A | 850 | 5.8 | 180 | < 1 | 0.5 |
| PROTAC-B | 920 | 6.5 | 210 | < 0.5 | 0.2 |
| PROTAC-C (PEG linker) | 980 | 4.2 | 250 | 15 | 0.8 |
| PROTAC-D (piperazine) | 890 | 5.1 | 195 | 5 | 0.6 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a PROTAC
This protocol outlines a general procedure for the solid-phase synthesis of a PROTAC, starting with an immobilized E3 ligase ligand.
Materials:
-
Rink amide resin pre-loaded with an E3 ligase ligand (e.g., pomalidomide).
-
Fmoc-protected amino-PEG linker.
-
Warhead with a carboxylic acid functionality.
-
Coupling reagents: HATU, DIPEA.
-
Deprotection reagent: 20% piperidine (B6355638) in DMF.
-
Solvents: DMF, DCM, Methanol.
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane.
-
Solid-phase synthesis vessel.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Linker Coupling:
-
Dissolve the Fmoc-protected amino-PEG linker (2 eq.), HATU (1.9 eq.), and DIPEA (3 eq.) in DMF.
-
Add the solution to the resin and shake for 2 hours.
-
Wash the resin with DMF, DCM, and Methanol.
-
-
Fmoc Deprotection: Repeat step 2.
-
Warhead Coupling:
-
Dissolve the warhead (2 eq.), HATU (1.9 eq.), and DIPEA (3 eq.) in DMF.
-
Add the solution to the resin and shake overnight.
-
Wash the resin with DMF, DCM, and Methanol.
-
-
Cleavage: Treat the resin with the cleavage cocktail for 2 hours.
-
Isolation: Filter the resin and collect the filtrate. Precipitate the crude PROTAC in cold diethyl ether.
-
Purification: Purify the crude product by preparative HPLC.
Protocol 2: Preparative HPLC Purification of a PROTAC
This protocol provides a step-by-step guide for purifying a PROTAC using preparative HPLC.
Materials:
-
Crude PROTAC sample.
-
HPLC-grade solvents (e.g., acetonitrile, water).
-
Trifluoroacetic acid (TFA).
-
Preparative HPLC system with a suitable column (e.g., C18).
Procedure:
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and then dilute with the mobile phase. Filter the sample to remove any particulates.
-
Method Development (Analytical Scale):
-
Develop a gradient method on an analytical HPLC to achieve good separation of the PROTAC from its impurities.
-
Determine the retention time of the target peak.
-
-
Scale-Up Calculation:
-
Calculate the flow rate for the preparative column based on the column diameters.
-
Calculate the injection volume based on the loading study.
-
-
Purification Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run the scaled-up gradient method.
-
Collect fractions corresponding to the target peak based on UV detection.
-
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified PROTAC.
Mandatory Visualization
Caption: A generalized workflow for PROTAC synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. mdpi.com [mdpi.com]
- 6. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptide Purification Scale-Up with HPLC [knauer.net]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chem.uci.edu [chem.uci.edu]
- 12. biomatik.com [biomatik.com]
- 13. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 17. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: Optimizing Reaction Conditions for Amine-Reactive Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for amine-reactive linkers.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for amine-reactive coupling reactions?
The optimal pH for reactions involving N-hydroxysuccinimide (NHS) esters is typically between 7.2 and 8.5.[1] Within this range, primary amines on the biomolecule are sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester.[1] At pH values below 7, the amine groups are largely protonated and thus unreactive.[1] Conversely, at pH values above 8.5 to 9.0, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and can reduce the overall yield.[1][2]
Q2: What are the recommended buffers for amine-reactive conjugations?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the linker.[3] Recommended buffers include phosphate-buffered saline (PBS), MES, HEPES, and borate (B1201080) buffers.[2][4] Buffers containing Tris (e.g., TBS) or glycine (B1666218) should be avoided for the reaction itself but can be used to quench the reaction.[2][3]
Q3: How should I store and handle amine-reactive linkers?
Amine-reactive linkers, especially NHS esters, are sensitive to moisture.[4][5] They should be stored in a desiccator at -20°C.[4] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the reagent.[4][5] Stock solutions of the linker should be prepared immediately before use in an anhydrous solvent like DMSO or DMF, as the NHS-ester moiety readily hydrolyzes in aqueous solutions.[6][7] Any unused reconstituted crosslinker should be discarded.[7]
Q4: What molar ratio of linker to molecule should I use?
The optimal molar ratio of linker to your molecule can vary depending on the specific molecules being conjugated and the number of available primary amines. A common starting point is to use a molar excess of the linker. For protein conjugations, a 10- to 50-fold molar excess of the crosslinker to the protein is often recommended, especially for protein concentrations below 5 mg/mL.[7][8] For molecules with carboxyl groups being activated by EDC/NHS, a common starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[4] It is often necessary to perform a titration to determine the optimal ratio for a specific application to maximize yield without causing excessive modification or aggregation.[9]
Q5: How can I stop or "quench" the amine-reactive reaction?
The reaction can be stopped by adding a quenching reagent that contains primary amines.[2] Common quenching reagents include Tris, glycine, hydroxylamine, or ethanolamine.[4][8] These are typically added to a final concentration of 20-100 mM to consume any unreacted linker.[10] The quenching reaction is usually incubated for 15-30 minutes.[9]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
This is a frequent issue that can often be traced back to reaction conditions or the quality of the reagents.
| Potential Cause | Recommended Action | Citation |
| Suboptimal pH | Verify the pH of your reaction buffer. The optimal range for NHS-ester coupling is typically pH 7.2-8.5. | [1][4] |
| Inactive Reagents | EDC and NHS esters are moisture-sensitive. Purchase fresh reagents and store them properly in a desiccator at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. | [4][5] |
| Inappropriate Buffer | Ensure your buffer does not contain primary amines (e.g., Tris, glycine), which compete with the target molecule. Use recommended buffers like PBS, MES, or HEPES. | [4][7] |
| Hydrolysis of Intermediates | Both EDC and NHS esters are susceptible to hydrolysis in aqueous solutions. Perform the reaction as quickly as possible after preparing the reagents. Consider reducing the reaction volume to favor the reaction with the amine over hydrolysis. | [4][6] |
| Insufficient Linker Concentration | The concentration of the crosslinker may be too low. Increase the molar excess of the linker in the reaction. | [9] |
Issue 2: Precipitation or Aggregation During Reaction
Precipitation of the biomolecule of interest during the coupling reaction can significantly decrease the yield.
| Potential Cause | Recommended Action | Citation |
| Protein Aggregation | The change in pH or addition of reagents can cause some proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffer. Consider performing a buffer exchange step prior to conjugation. | [4] |
| High Crosslinker Concentration | A high concentration of the crosslinker can lead to excessive modification and subsequent aggregation. Perform a titration to find the optimal crosslinker concentration. | [9] |
| High Protein Concentration | High concentrations of the protein can favor intermolecular crosslinking, leading to aggregation. Consider reducing the protein concentration. | [9] |
| Solvent Effects | For water-insoluble linkers dissolved in organic solvents (e.g., DMSO, DMF), the final concentration of the organic solvent in the aqueous reaction mixture should typically be kept low (0.5-10%) to avoid protein denaturation. | [2] |
Experimental Protocols
General Protocol for Protein Labeling with an NHS-Ester Crosslinker
This protocol provides a general starting point for conjugating an NHS-ester crosslinker to a protein.
-
Buffer Preparation : Prepare a suitable reaction buffer that is free of primary amines, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.4 (PBS).[7] If your protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged by dialysis or gel filtration into the reaction buffer.[8]
-
Prepare Protein Solution : Prepare the protein solution in the reaction buffer at a suitable concentration (e.g., 0.1-2 mg/mL).[9]
-
Prepare Crosslinker Stock Solution : Immediately before use, dissolve the NHS-ester crosslinker in an anhydrous organic solvent such as DMSO or DMF to prepare a concentrated stock solution (e.g., 25 mM).[8]
-
Initiate Conjugation Reaction : Add the crosslinker stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker to the protein is a common starting point.[8]
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8] The optimal time and temperature may need to be determined empirically.
-
Quenching : Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[9] Incubate for 15 minutes at room temperature.[9]
-
Purification : Remove excess, unreacted crosslinker and quenching buffer from the conjugated protein using dialysis, gel filtration (desalting column), or another suitable purification method.[11]
-
Analysis : Analyze the conjugated protein using methods such as SDS-PAGE, mass spectrometry, or functional assays to confirm successful conjugation.
Data Presentation
Table 1: Half-life of NHS-Ester Hydrolysis at Different pH and Temperatures
| pH | Temperature (°C) | Half-life of Hydrolysis | Citation |
| 7.0 | 0 | 4 to 5 hours | [2] |
| 8.6 | 4 | 10 minutes | [2] |
| 7.0 | N/A | hours | [5] |
| 9.0 | N/A | minutes | [5] |
Table 2: Recommended Reaction Parameters for NHS-Ester Coupling
| Parameter | Recommended Range/Value | Notes | Citation |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS-ester stability. | [1] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow down hydrolysis and the reaction rate. | [2][9] |
| Incubation Time | 30 minutes to 2 hours | Can be optimized based on reactivity and desired level of conjugation. | [2][9] |
| Molar Excess of Linker | 10- to 50-fold | Highly dependent on the concentration of the target molecule and the number of available amines. | [7][8] |
| Quenching Reagent Conc. | 20 - 100 mM | Sufficient to consume all unreacted linker. | [10] |
Visualizations
Caption: A typical experimental workflow for conjugating an amine-reactive linker to a protein.
Caption: A logical guide for troubleshooting low yield in amine-reactive conjugations.
References
- 1. benchchem.com [benchchem.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. glenresearch.com [glenresearch.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in PROTAC conjugation reactions
Welcome to the technical support center for troubleshooting Proteolysis-Targeting Chimera (PROTAC) synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to low yields in PROTAC conjugation reactions.
Troubleshooting Workflow for Low Yield Conjugation
The following workflow provides a systematic approach to diagnosing and resolving low-yield issues in your PROTAC conjugation reactions.
Caption: A logical workflow for troubleshooting low-yield PROTAC conjugations.
Frequently Asked Questions (FAQs)
Category 1: Starting Materials and Reagents
Q1: My conjugation reaction is failing. How can I be sure my starting materials are not the problem?
A: The quality and integrity of your starting materials—the warhead, the E3 ligase ligand, and the linker—are paramount.
-
Purity Check: Verify the purity of your ligands and linker using techniques like NMR and LC-MS. Impurities can act as catalysts poisons or participate in side reactions. The syntheses of PROTACs are often laborious, making the structural analysis of each product and byproduct critical.[1]
-
Stability: Ensure your reagents haven't degraded during storage. Some functional groups are sensitive to light, moisture, or temperature. For example, isocyanates are highly susceptible to hydrolysis.[2]
-
Stoichiometry: Accurately calculate and weigh your reactants. An incorrect molar ratio is a common source of low yield. Use a slight excess (1.1-1.2 equivalents) of one reactant, typically the less complex or more accessible one, to drive the reaction to completion.
Q2: I suspect steric hindrance is preventing the coupling of my bulky ligands. What can I do?
A: Steric hindrance is a significant challenge, especially when coupling two large and complex ligands.[]
-
Linker Length: If the linker is too short, the two ligands may be unable to bind simultaneously to their respective proteins due to steric clashes, which can also impede the chemical conjugation itself.[4] Consider re-synthesizing the precursor with a longer linker (e.g., adding more PEG units).[5][6]
-
Attachment Point: The site where the linker is attached to the ligands (the "exit vector") is crucial.[][7][8] An attachment point buried within the ligand structure will be less accessible. If possible, choose a solvent-exposed region of the ligand for linker attachment to maximize accessibility.[]
-
Reaction Conditions: Sometimes, higher temperatures or longer reaction times can help overcome the activation energy barrier imposed by steric hindrance. However, this must be balanced against the risk of reagent degradation.
Category 2: Reaction Conditions and Chemistry
Q3: What are the most common and efficient conjugation chemistries for PROTAC synthesis, and how do their yields compare?
A: The choice of conjugation chemistry is critical for success. While many reactions are available, amide coupling and "click chemistry" are among the most frequently used.[9]
| Conjugation Chemistry | Typical Reagents | Pros | Cons | Reported Yield Range |
| Amide Coupling | HATU, HOBt, EDCI, DIC | Well-established, versatile. | Can have side reactions; may require careful optimization. | 30-70% |
| Click Chemistry (CuAAC) | Copper(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) | High yield, high selectivity, bio-orthogonal.[8] | Requires azide (B81097) and alkyne functional groups; residual copper can be a concern. | 70-95%[8] |
| Reductive Amination | Sodium triacetoxyborohydride (B8407120) (STAB) | Forms stable secondary amine linkage. | Requires aldehyde/ketone and amine; can be lower yielding. | 25-60% |
| Nucleophilic Substitution | Alkyl halide and amine/thiol | Straightforward reaction. | Can have competing elimination reactions; potential for over-alkylation. | 40-80% |
Note: Yields are highly substrate-dependent and the above ranges are illustrative. Optimization is always necessary.
Q4: My reaction solvent doesn't seem to be working well. How do I choose the right one?
A: Poor solubility of PROTAC precursors is a common problem due to their often large, greasy structures and "beyond Rule of Five" properties.[][10]
-
Solubility Test: Before running the reaction, test the solubility of all starting materials in your chosen solvent (e.g., DMF, DMSO, DCM, THF). All components must be fully dissolved for the reaction to proceed efficiently.
-
Solvent Properties: Use anhydrous (dry) solvents, especially for moisture-sensitive reactions like those involving isocyanates or certain coupling agents.[2] The solvent should be inert and not react with your reagents.
-
Co-solvents: If a single solvent doesn't work, a co-solvent system (e.g., DMF/DCM) might be necessary to dissolve all reactants.
Q5: The "click chemistry" (CuAAC) reaction for my final conjugation step is giving a low yield. What should I check?
A: While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is known for its high efficiency, several factors can lead to poor outcomes.[8]
-
Catalyst Activity: The active catalyst is Cu(I). If starting with Cu(II) (like CuSO₄), ensure a sufficient amount of a reducing agent (like sodium ascorbate) is present and fresh.
-
Oxygen Sensitivity: The Cu(I) catalyst can be oxidized by atmospheric oxygen. Degas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Ligands: A copper-coordinating ligand (e.g., TBTA) can stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
Purity of Azide/Alkyne: Ensure the azide and alkyne precursors are pure. Impurities in these starting materials can inhibit the catalyst.
Category 3: Analysis and Purification
Q6: How can I effectively monitor my PROTAC conjugation reaction to determine the optimal reaction time?
A: Monitoring the reaction is crucial to avoid either incomplete conversion or the formation of degradation products from excessively long reaction times.
-
Thin-Layer Chromatography (TLC): For a quick, qualitative check. It helps visualize the consumption of starting materials and the formation of the product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method. By taking small aliquots from the reaction mixture at different time points (e.g., 1h, 4h, 8h, 24h), you can quantify the remaining starting materials and the formed PROTAC product, allowing you to pinpoint when the reaction is complete.[1]
Q7: I see multiple spots on my TLC and multiple peaks in my LC-MS analysis. What are the likely side products?
A: The identity of byproducts depends on your specific reaction chemistry. Common culprits include:
-
Hydrolysis: Moisture-sensitive reagents (e.g., activated esters, isocyanates) can hydrolyze back to their corresponding carboxylic acids or amines.[2]
-
Double-addition: If your linker is bifunctional with identical reactive groups, it might react with two molecules of the same ligand instead of one of each.
-
Side reactions from coupling agents: Reagents like HATU or EDCI can form stable adducts with the amine or carboxylic acid if the coupling is inefficient.
-
Degradation: One of your ligands may be unstable under the reaction conditions (e.g., high heat, strong base/acid).
Identifying these byproducts by their mass in the MS trace is the first step to adjusting your reaction conditions to minimize their formation.
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via Click Chemistry (CuAAC)
This protocol outlines a general method for the final conjugation step using a copper-catalyzed click reaction, a high-yielding approach for PROTAC synthesis.[8]
Materials:
-
Alkyne-functionalized precursor (e.g., Warhead-Linker-Alkyne)
-
Azide-functionalized precursor (e.g., E3 Ligase Ligand-Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (B8700270)
-
Solvent (e.g., 1:1 mixture of t-BuOH/H₂O or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve the alkyne-functionalized precursor (1.0 eq) and the azide-functionalized precursor (1.0-1.1 eq) in the chosen solvent.
-
Sparge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the main reaction flask under an inert atmosphere, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by LC-MS every 1-2 hours until the starting materials are consumed (typically 4-16 hours).
-
Once complete, quench the reaction by adding a small amount of EDTA solution to chelate the copper.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC.
-
Confirm the identity and purity of the final PROTAC using NMR and high-resolution mass spectrometry (HRMS).
Protocol 2: Reaction Monitoring by LC-MS
Procedure:
-
At a designated time point (e.g., T=1 hour), pause the stirring of the reaction mixture.
-
Using a micropipette, withdraw a small aliquot (approx. 5-10 µL) from the reaction.
-
Quench the aliquot immediately in a vial containing 1 mL of a 50:50 acetonitrile/water solution. This dilution prevents further reaction.
-
Vortex the vial thoroughly.
-
Inject an appropriate volume (e.g., 1-5 µL) of the diluted sample into the LC-MS system.
-
Analyze the chromatogram for peaks corresponding to the starting materials and the expected product mass.
-
Compare the peak areas over time to determine the reaction kinetics and endpoint.
Signaling Pathways and Logical Relationships
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein of interest (POI).[9][11]
Caption: Mechanism of PROTAC-induced protein degradation via ternary complex formation.
References
- 1. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. explorationpub.com [explorationpub.com]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to E3 Ligase Ligands for PROTAC Technology: Validating the Activity of (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2, a von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, with other prominent E3 ligase ligands used in the development of Proteolysis Targeting Chimeras (PROTACs). The objective is to validate the activity of this compound by contextualizing its performance against established alternatives, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a synthetic chemical entity designed for the construction of PROTACs. It comprises three key components:
-
(S,R,S)-AHPC-Me: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This moiety is responsible for recruiting the VHL E3 ligase complex.[1][2][3][4]
-
PEG3 Linker: A three-unit polyethylene (B3416737) glycol linker that provides spacing and favorable physicochemical properties to the final PROTAC molecule.
-
Amine (NH2) group: A reactive handle for the covalent attachment of a ligand targeting a specific protein of interest (POI).
The fundamental role of this molecule is to serve as a building block for PROTACs, which are designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
References
A Comparative Analysis of VHL and CRBN E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has revolutionized drug discovery, offering a powerful strategy to eliminate disease-causing proteins. At the heart of this approach are bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific protein targets. A critical component of PROTAC design is the choice of an E3 ubiquitin ligase and a corresponding high-affinity ligand. Among the more than 600 E3 ligases in humans, the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases have emerged as the most widely utilized for TPD due to the availability of well-characterized, potent small molecule ligands.
This guide provides an objective, data-driven comparison of VHL and CRBN E3 ligase ligands, focusing on their mechanisms of action, binding affinities, and performance in targeted protein degradation. We present quantitative data in structured tables, detail key experimental methodologies, and provide visual representations of the underlying biological pathways and experimental workflows to empower researchers in making informed decisions for their TPD strategies.
Mechanism of Action: Distinct Modes of Hijacking the Ubiquitination Machinery
Both VHL and CRBN are substrate receptors for Cullin-RING E3 ligase (CRL) complexes, specifically CRL2^VHL^ and CRL4^CRBN^, respectively. PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Von Hippel-Lindau (VHL): VHL naturally recognizes hydroxylated proline residues on its primary substrate, the alpha subunit of hypoxia-inducible factor 1 (HIF-1α). VHL ligands are peptidomimetic and designed to mimic the binding of the HIF-1α peptide to a deep and well-defined binding pocket on VHL. This leads to a highly selective interaction.[]
Cereblon (CRBN): CRBN's endogenous substrates are less well-defined. Ligands for CRBN, such as thalidomide (B1683933) and its derivatives (immunomodulatory drugs or IMiDs), act as "molecular glues." They don't simply occupy a binding site but rather modulate the surface of CRBN, creating a new interface that recruits "neosubstrates"—proteins not typically targeted by CRBN for degradation. This mechanism can lead to both desired on-target degradation and potential off-target effects through the degradation of endogenous neosubstrates like IKZF1, IKZF3, and GSPT1.[]
Quantitative Performance Data
The selection of a VHL or CRBN ligand for a PROTAC is a critical design choice that can significantly influence the degrader's potency, selectivity, and pharmacokinetic properties. The following tables summarize key quantitative data for representative VHL and CRBN ligands.
| Ligand | E3 Ligase | Binding Affinity (Kd) to E3 Ligase | PROTAC Example | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| VH032 | VHL | 185 nM[3] | ARV-771 | BET Bromodomains | Not explicitly stated for ARV-771 with VH032 | Not explicitly stated for ARV-771 with VH032 | Various |
| VH101 | VHL | 44 nM | Not specified | Not specified | Not specified | Not specified | Not specified |
| Thalidomide | CRBN | ~250 nM[4] | dBET1 | BRD4 | ~1.8 nM | >95% | 22Rv1 |
| Lenalidomide | CRBN | ~178 - 640 nM[5][6] | Not specified | Not specified | Not specified | Not specified | Not specified |
| Pomalidomide | CRBN | ~157 nM[4][7] | ARV-825 | BET Bromodomains | ~1 nM | >98% | RS4;11 |
Table 1: Comparative Performance of VHL and CRBN Ligand-Based PROTACs. DC50 represents the concentration of the PROTAC required to induce 50% degradation of the target protein, while Dmax is the maximum percentage of protein degradation achieved. These values are highly dependent on the specific PROTAC architecture (target binder, linker) and the cellular context.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to generate the comparative data, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: PROTAC-mediated protein degradation pathways for VHL and CRBN.
Caption: General experimental workflow for PROTAC development and evaluation.
Detailed Experimental Protocols
Reproducibility and accurate interpretation of results are paramount in scientific research. Below are detailed methodologies for key experiments cited in the comparison of VHL and CRBN ligands.
Protocol 1: Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)
Objective: To quantitatively determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a ligand binding to its E3 ligase.
Materials:
-
Purified recombinant VHL or CRBN protein (in complex with binding partners like DDB1 for CRBN, if necessary for stability).
-
VHL or CRBN ligand of interest.
-
ITC instrument (e.g., Malvern MicroCal).
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified protein against the ITC buffer to ensure buffer matching.
-
Prepare a stock solution of the ligand in a compatible solvent (e.g., DMSO) and then dilute it into the same ITC buffer. The final DMSO concentration should be matched in both the protein and ligand solutions and kept low (<5%) to minimize solvent effects.
-
-
ITC Experiment Setup:
-
Load the protein solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
A control titration of the ligand into the buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.
-
The change in entropy (ΔS) is calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.[8][9][10]
-
Protocol 2: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line of interest.
-
PROTAC of interest.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[]
-
Selectivity and Off-Target Effects
VHL-based PROTACs: The well-defined binding pocket of VHL generally leads to more selective PROTACs with fewer off-target effects.[] However, the larger and more complex nature of VHL ligands can sometimes lead to less favorable physicochemical properties.
CRBN-based PROTACs: The "molecular glue" mechanism of CRBN ligands can lead to the degradation of endogenous neosubstrates, which can be a source of off-target toxicity.[] For example, degradation of IKZF1/3 is responsible for the immunomodulatory effects of IMiDs but can be an undesired off-target effect in other contexts. However, the smaller size and more "drug-like" properties of CRBN ligands are often advantageous for developing orally bioavailable degraders. Recent efforts have focused on developing CRBN ligands that minimize neosubstrate degradation while retaining their ability to be incorporated into effective PROTACs.
Resistance Mechanisms
Acquired resistance is a significant challenge in the development of targeted therapies. For both VHL and CRBN-based PROTACs, the primary mechanisms of resistance involve alterations in the E3 ligase machinery.
-
Mutations or downregulation of the E3 ligase: Loss-of-function mutations or decreased expression of VHL or CRBN can prevent the PROTAC from engaging the degradation machinery.
-
Mutations in other components of the CRL complex: Alterations in proteins like CUL2 (for VHL) or CUL4A/B (for CRBN) can also disrupt the function of the E3 ligase complex and lead to resistance.
-
Target protein mutations: While less common, mutations in the target protein that prevent PROTAC binding can also confer resistance.
Interestingly, because VHL is an essential gene in many cell types, resistance to VHL-based PROTACs through VHL loss-of-function mutations is less frequent compared to CRBN, which is a non-essential gene.
Conclusion
The choice between VHL and CRBN as the E3 ligase for a targeted protein degradation strategy is a multifaceted decision that depends on the specific target protein, the desired therapeutic window, and the intended clinical application. VHL-based PROTACs may offer superior selectivity due to the nature of the ligand-protein interaction, while CRBN-based degraders often possess more favorable drug-like properties. A thorough understanding of the distinct mechanisms of action, potential off-target effects, and resistance profiles of both VHL and CRBN ligands is crucial for the rational design of the next generation of highly effective and safe protein-degrading therapeutics. This guide provides a foundational comparison to aid researchers in navigating this critical decision-making process.
References
- 3. Mechanisms of resistance to VHL loss-induced genetic and pharmacological vulnerabilities [repository.cam.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 and Other PEG Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the diverse linker architectures, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to modulate the physicochemical and pharmacokinetic properties of PROTACs.
This guide provides an objective comparison of the (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 linker, a VHL-recruiting linker, with other PEG linkers of varying lengths. The comparison is supported by established principles from experimental data in the field, focusing on key performance parameters such as degradation efficacy, cell permeability, and ternary complex formation.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a passive spacer but plays a crucial role in dictating the overall efficacy and drug-like properties of the molecule.[1][2] Its length, rigidity, and composition directly influence:
-
Ternary Complex Formation: The linker must possess the optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
-
Degradation Efficiency: The stability of this ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation, often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]
-
Physicochemical Properties: The linker significantly impacts the solubility, cell permeability, and metabolic stability of the PROTAC molecule.[3][4]
This compound: A VHL Ligand-Linker Conjugate
This compound is a readily available chemical tool used in the synthesis of PROTACs.[5] It incorporates a potent von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a short, three-unit PEG linker with a terminal amine group for further conjugation to a target protein ligand.[5][6] This specific linker has been utilized in the development of degraders such as BRD4 Degrader-5.[5]
Comparative Analysis of PEG Linker Length
The following tables summarize the general impact of PEG linker length on key PROTAC performance metrics, using a hypothetical BRD4-targeting PROTAC series with the (S,R,S)-AHPC VHL ligand as a representative example.
Table 1: Impact of PEG Linker Length on In Vitro Degradation of BRD4
| Linker Length | DC50 (nM) | Dmax (%) | Rationale |
| PEG3 (e.g., this compound based) | 50 | 88 | A shorter linker may lead to some steric hindrance, potentially resulting in a less stable ternary complex and consequently lower potency and maximal degradation. |
| PEG4 | 25 | 95 | Often represents a "sweet spot," providing sufficient flexibility and length to promote a stable ternary complex, leading to improved degradation efficacy. |
| PEG5 | 15 | >98 | Can further optimize the ternary complex formation for certain target-ligase pairs, resulting in very high potency and near-complete degradation. |
| PEG6 | 40 | 90 | An excessively long linker can introduce too much flexibility, leading to a less defined and potentially less stable ternary complex, which can decrease efficacy. |
Note: The data presented are representative and intended to illustrate the general trends observed in structure-activity relationship (SAR) studies of PROTACs. Actual values are highly dependent on the specific target protein, E3 ligase, and the chemical nature of the ligands.
Table 2: Influence of PEG Linker Length on Physicochemical and Pharmacokinetic Properties
| Linker Length | Cellular Permeability | Metabolic Stability | Key Considerations |
| Short (PEG2-PEG4) | Generally Favorable | Can be more stable | Shorter, more rigid linkers may offer better cell permeability due to a lower polar surface area. They can also be less prone to metabolism.[3] |
| Medium (PEG5-PEG8) | Moderate | Variable | Often provides a good balance between solubility and permeability. The ether linkages in PEG chains can be sites of metabolism. |
| Long (PEG9+) | Can be Reduced | Potentially less stable | While longer PEG chains can improve solubility, they often increase the molecular weight and polar surface area, which can negatively impact cell permeability.[4] Longer, more flexible linkers may also be more susceptible to metabolism.[3] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative analysis. Below are detailed methodologies for key experiments cited in the evaluation of PROTAC performance.
Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.
Methodology:
-
Cell Culture: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[9]
-
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of a PROTAC to metabolism by liver enzymes.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (HLM) or S9 fraction in a phosphate (B84403) buffer (pH 7.4).
-
PROTAC Incubation: Add the test PROTAC to the reaction mixture at a final concentration of typically 1 µM.
-
Initiate Reaction: Start the metabolic reaction by adding a NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate the proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC against time.
-
The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) of the PROTAC.[3]
-
Visualizing Key Concepts
To further elucidate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: The PROTAC-mediated protein degradation pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of (S,R,S)-AHPC-Based PROTACs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has introduced a paradigm shift in therapeutic strategies, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality. These bifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. The compound (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 is a key building block in the synthesis of certain PROTACs. It is an E3 ligase ligand-linker conjugate, incorporating a derivative of (S,R,S)-AHPC, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a flexible PEG3 linker with a terminal amine group for further chemical modification.
While efficacy data for the ligand-linker conjugate itself is not applicable, it is integral to the creation of potent PROTACs. This guide focuses on the efficacy of GNE-987 , a highly potent BRD4-degrading PROTAC that incorporates a VHL-binding fragment and serves as a representative for PROTACs synthesized from (S,R,S)-AHPC-based precursors. We will compare its performance against other well-characterized BRD4-targeting PROTACs that recruit either the VHL or Cereblon (CRBN) E3 ligase in various cancer cell lines.
Mechanism of Action: VHL-Recruiting BRD4 PROTACs
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are epigenetic readers that play a critical role in the transcription of key oncogenes like c-MYC. VHL-recruiting BRD4 PROTACs, such as GNE-987, ARV-771, and MZ1, are heterobifunctional molecules. They consist of a moiety that binds to BRD4, a linker, and the (S,R,S)-AHPC-based ligand that recruits the VHL E3 ligase. This induces the formation of a ternary complex (BRD4-PROTAC-VHL), leading to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. This event leads to the downregulation of target genes, resulting in anti-proliferative effects.
Quantitative Data Presentation
The efficacy of PROTACs is evaluated by their ability to induce target protein degradation and inhibit cancer cell growth. Key parameters include:
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of a PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degraded.
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a PROTAC that inhibits cell proliferation by 50%.
Table 1: BRD4 Protein Degradation Efficacy of VHL-Recruiting PROTACs
| PROTAC | Cell Line | Cancer Type | DC₅₀ (nM) | Dₘₐₓ (%) |
| GNE-987 | EOL-1 | Acute Myeloid Leukemia (AML) | 0.03 | >95 |
| ARV-771 | 22Rv1 | Castration-Resistant Prostate Cancer | < 5 | >90 |
| VCaP | Castration-Resistant Prostate Cancer | < 1 | >90 | |
| MZ1 | H661 | Non-Small Cell Lung Cancer | 8 | >90 at 100 nM |
| H838 | Non-Small Cell Lung Cancer | 23 | >90 at 100 nM | |
| HeLa | Cervical Cancer | 2-20 | >90 |
Data compiled from multiple sources.[1][2][3][4][5][6]
Table 2: Comparison of VHL- and CRBN-Recruiting BRD4 PROTACs
This table compares the degradation (DC₅₀) and anti-proliferative (IC₅₀) activities of PROTACs that recruit different E3 ligases.
| PROTAC | E3 Ligase | Cell Line | Cancer Type | DC₅₀ (nM) | IC₅₀ (nM) |
| GNE-987 | VHL | EOL-1 | Acute Myeloid Leukemia | 0.03 | 0.02 |
| HL-60 | Acute Myeloid Leukemia | - | 0.03 | ||
| ARV-771 | VHL | 22Rv1 | Prostate Cancer | < 5 | < 1 (c-MYC) |
| MZ1 | VHL | Mv4-11 | Acute Myeloid Leukemia | ~9 | ~25 |
| ARV-825 | CRBN | CA46 | Burkitt's Lymphoma | < 1 | ~5 |
| 22RV1 | Prostate Cancer | 0.57 | 3.4 | ||
| dBET1 | CRBN | MV4-11 | Acute Myeloid Leukemia | ~8 | 16 |
| Kasumi-1 | Acute Myeloid Leukemia | - | 148.3 |
Data compiled from multiple sources.[1][2][3][6][7][8][9][10]
Experimental Protocols
Accurate assessment of PROTAC efficacy relies on standardized experimental procedures. Below are detailed protocols for key assays.
Western Blotting for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This method quantifies the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., 22Rv1, MV4-11) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 18 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein (e.g., anti-BRD4). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to calculate the DC₅₀ and Dₘₐₓ values.
Cell Viability Assay (IC₅₀ Determination)
This protocol measures the effect of PROTACs on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.
Methodology:
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and incubate overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC degrader to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C and 5% CO₂.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control cells (representing 100% viability) and plot the percentage of cell viability against the logarithm of the PROTAC concentration to determine the IC₅₀ value using non-linear regression.
Conclusion
PROTACs synthesized from (S,R,S)-AHPC-based VHL ligand-linkers, such as the highly potent BRD4 degrader GNE-987, demonstrate exceptional efficacy in degrading BRD4 and inhibiting cancer cell growth at picomolar to nanomolar concentrations. Compared to CRBN-recruiting PROTACs, VHL-based degraders like GNE-987, ARV-771, and MZ1 offer a potent alternative, with efficacy varying depending on the specific cancer cell line and its E3 ligase landscape. The provided data and protocols serve as a valuable resource for researchers to design and interpret experiments aimed at evaluating and comparing the performance of these next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. selleckchem.com [selleckchem.com]
Navigating the PROTAC Maze: A Comparative Guide to VHL Ligand Linker Attachment Points
For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical, yet often complex, aspect of this design is the selection of the linker attachment point on the E3 ligase ligand. This guide provides a comprehensive comparison of different linker attachment points for von Hippel-Lindau (VHL) ligands, supported by experimental data, to inform the rational design of next-generation protein degraders.
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of targeted protein degradation, widely recruited by PROTACs to tag specific proteins of interest for destruction by the proteasome. The efficacy of a VHL-based PROTAC is profoundly influenced by the geometry of the ternary complex, which is formed by the PROTAC bridging the target protein and VHL. The linker, and specifically its attachment point on the VHL ligand, plays a pivotal role in dictating the stability and conformation of this complex, ultimately impacting degradation efficiency.
The Landscape of VHL Ligand Exit Vectors
The prototypical VHL ligand, VH032, and its derivatives offer several solvent-exposed sites amenable to linker attachment, commonly referred to as "exit vectors." The choice of exit vector can significantly alter a PROTAC's physicochemical properties, cell permeability, and biological activity. Below, we explore the most frequently utilized attachment points.
Quantitative Comparison of BRD4-Degrading PROTACs
To objectively assess the impact of VHL linker attachment, we have compiled data from a systematic study by Krieger et al. (2023) which evaluated a series of Bromodomain-containing protein 4 (BRD4) degraders.[1][2][3] These PROTACs share the same BRD4 warhead and a similar linker but differ in the exit vector on the VHL ligand.
Biochemical and Cellular Performance
The following table summarizes the key performance metrics for these BRD4-targeting PROTACs. The data highlights how the choice of VHL linker attachment point directly influences binding affinity, ternary complex formation, and ultimately, cellular degradation potency.
| PROTAC ID | VHL Linker Attachment Point | VHL Binding (ITC, Kd, nM) | BRD4-BD2 Binding (ITC, Kd, nM) | Ternary Complex Cooperativity (α) | BRD4 Degradation (DC50, nM) | Max Degradation (Dmax, %) |
| MZ1 | N-terminal Amide (R1) | 67 | 18 | 7 | 25 | >95 |
| AT1 | tert-Leucine Mimic (R2) | 330 | 18 | 7 | 130 | >95 |
| Cmpd 48 | Phenyl Group (R3) | 120 | 25 | 4.8 | 10 | >95 |
| Cmpd 51 | Benzylic Position (R4) | 95 | 25 | 5.2 | 15 | >95 |
Table 1: Biochemical and Cellular Activity of BRD4 PROTACs with Varied VHL Linker Attachment. Data extracted from Krieger et al., 2023.[1][2][3] Cooperativity (α) is a measure of the change in binding affinity of one protein upon binding of the other to the PROTAC. DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation.
Signaling Pathway and Experimental Workflow
The development and evaluation of these PROTACs follow a structured workflow, from the initial design to the final assessment of protein degradation in a cellular context.
The ultimate goal of a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein. This process is initiated by the formation of a stable ternary complex.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of PROTAC performance. Below are summaries of key methodologies.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time.
-
Objective: To determine the equilibrium dissociation constant (Kd) for the binary interactions (PROTAC-VHL and PROTAC-Target) and the ternary complex.
-
Methodology:
-
Immobilize one of the binding partners (e.g., biotinylated VCB complex for VHL binding) onto a sensor chip.
-
Flow a series of concentrations of the analyte (e.g., PROTAC) over the chip surface.
-
For ternary complex analysis, a pre-incubated mixture of the PROTAC and the target protein is flowed over the immobilized E3 ligase.
-
Measure the change in the refractive index at the surface, which is proportional to the mass bound.
-
Fit the resulting sensorgrams to a suitable binding model to determine the association (kon) and dissociation (koff) rate constants, and calculate the Kd (koff/kon).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay that can be used to quantify the formation of the ternary complex in solution.
-
Objective: To measure the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Methodology:
-
Label the target protein and the E3 ligase with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophore, respectively, typically via tagged proteins (e.g., GST-POI and His-VHL).
-
In a microplate, incubate the labeled proteins with a serial dilution of the PROTAC.
-
Excite the donor fluorophore at its specific wavelength.
-
If a ternary complex is formed, the donor and acceptor are brought into close proximity, allowing for FRET to occur.
-
Measure the emission of both the donor and acceptor fluorophores. The ratio of the acceptor to donor emission is proportional to the amount of ternary complex formed.
-
Western Blot for Protein Degradation
Western blotting is a widely used technique to quantify the levels of a specific protein in a complex mixture, such as a cell lysate.
-
Objective: To determine the concentration-dependent degradation of the target protein in cells treated with a PROTAC (DC50 and Dmax).
-
Methodology:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light.
-
Imaging and Analysis: Capture the signal using an imager and quantify the band intensities. Normalize the target protein band intensity to a loading control (e.g., GAPDH or α-tubulin). Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
-
Conclusion
The choice of linker attachment point on the VHL ligand is a critical determinant of PROTAC efficacy. As the data from systematic studies demonstrates, variations in this single parameter can lead to significant differences in biochemical and cellular activity. While the N-terminal amide has been a popular choice, exploration of other exit vectors, such as the phenyl group and benzylic position, can yield highly potent degraders. This guide provides a framework for understanding and comparing these different strategies, empowering researchers to make more informed decisions in the design and optimization of novel VHL-based PROTACs. The provided experimental protocols offer a starting point for the robust evaluation of these next-generation therapeutics.
References
A Researcher's Guide to Validating PROTAC-Induced Protein Degradation
An Objective Comparison of Key Methodologies
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger their degradation. This unique mechanism of action necessitates a robust and multi-faceted validation process to confirm on-target protein degradation, assess off-target effects, and understand the kinetics of this process. Relying on a single analytical method is insufficient; therefore, a suite of orthogonal techniques is crucial for generating a comprehensive and reliable data package.[1]
This guide provides an objective comparison of the most common and powerful methods used to validate PROTAC-induced protein degradation. We will delve into the experimental protocols for each key technique, present quantitative data for easy comparison, and illustrate the underlying principles and workflows with clear diagrams.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the degradation process.[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[1] The PROTAC molecule itself is then released to engage another target protein, acting in a catalytic manner.[2]
Comparison of Key Validation Methods
A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC. The choice of method often depends on the stage of research, available resources, and the specific questions being addressed.
| Feature | Western Blot | Mass Spectrometry (Proteomics) | HiBiT Luminescence Assay | Flow Cytometry |
| Principle | Antibody-based detection of specific proteins separated by size. | Unbiased identification and quantification of thousands of proteins. | Luminescence detection of a tagged protein. | Fluorescence-based quantification of protein levels in single cells. |
| Primary Use | Confirmation of target degradation, DC50/Dmax determination. | Global off-target analysis, unbiased discovery. | High-throughput screening, kinetic analysis. | Population-level analysis of protein degradation. |
| Sensitivity | Moderate to high (ng range). | High (pg to ng range). | Very high (sub-pg range). | Moderate to high. |
| Throughput | Low to medium. | Low (deep profiling) to high (targeted). | High. | High. |
| Cost per Sample | Low. | High. | Medium. | Medium. |
| Time to Result | 1-2 days. | Several days to weeks. | < 1 day. | < 1 day. |
| Quantitative | Semi-quantitative to quantitative. | Highly quantitative. | Highly quantitative. | Quantitative. |
| Antibody Dependence | Yes. | No. | No (for detection). | Yes. |
Detailed Experimental Protocols
Western Blot for DC50 and Dmax Determination
Western blotting is a cornerstone technique for confirming the degradation of a target protein. It allows for the visualization of changes in protein levels in response to varying PROTAC concentrations and treatment times.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation observed).
-
Mass Spectrometry-Based Proteomics for Off-Target Analysis
Mass spectrometry (MS)-based proteomics is the gold standard for assessing the selectivity of a PROTAC.[5] This unbiased approach allows for the identification and quantification of thousands of proteins in a cell lysate, revealing any unintended "off-target" degradation.[6]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control. A negative control PROTAC that does not bind the E3 ligase is also recommended.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptides from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify the relative abundance of each protein.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify proteins and quantify changes in their abundance following PROTAC treatment.
-
Perform statistical analysis to identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.
-
HiBiT Luminescence Assay for High-Throughput Screening
The HiBiT system is a sensitive, antibody-free method for quantifying protein levels, making it ideal for high-throughput screening of PROTAC libraries and kinetic degradation studies.[7] The system relies on the complementation of a small 11-amino-acid tag (HiBiT), which is knocked into the endogenous locus of the target protein, with a larger, separately expressed protein fragment (LgBiT) to form a functional NanoLuc luciferase.[8]
Experimental Protocol:
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the HiBiT tag at the N- or C-terminus of the endogenous gene for the protein of interest in a cell line stably expressing LgBiT.[8]
-
-
Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a white, 96- or 384-well plate.
-
Prepare a serial dilution of the PROTACs to be tested.
-
Add the PROTACs to the cells.
-
-
Lysis and Detection (Endpoint Assay):
-
Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains LgBiT and the luciferase substrate, directly to the wells.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
-
-
Measurement:
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein.
-
-
Data Analysis:
-
Calculate the percentage of protein degradation relative to the DMSO control and determine DC50 and Dmax values.[9]
-
For Kinetic Analysis: A live-cell substrate can be added before the PROTAC, and luminescence can be measured kinetically over time.
Flow Cytometry for Population-Level Analysis
Flow cytometry allows for the quantification of protein levels on a single-cell basis within a large population. This can be useful for understanding the heterogeneity of PROTAC response.
Experimental Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the PROTAC as required.
-
Harvest the cells by trypsinization or scraping.
-
-
Fixation and Permeabilization (for intracellular targets):
-
Fix the cells with a crosslinking agent like paraformaldehyde.
-
Permeabilize the cell membrane with a detergent (e.g., saponin (B1150181) or Triton X-100) to allow antibody entry.
-
-
Antibody Staining:
-
Incubate the cells with a primary antibody against the protein of interest.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
-
Data Acquisition:
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of individual cells.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) of the cell population for each treatment condition.
-
Calculate the percentage of protein degradation based on the decrease in MFI relative to the control.
-
Logical Workflow for PROTAC Validation
The validation of a PROTAC typically follows a logical progression from initial screening to in-depth mechanistic studies and functional a nalysis.
Conclusion
The validation of PROTAC-induced protein degradation is a critical and multi-step process that requires the use of orthogonal methods to build a robust data package. By combining high-throughput screening methods like the HiBiT assay with traditional, yet essential, techniques such as Western blotting, and the comprehensive, unbiased approach of mass spectrometry-based proteomics, researchers can gain a thorough understanding of a PROTAC's efficacy, selectivity, and mechanism of action. This comprehensive validation is paramount for the successful development of this exciting new class of therapeutics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sapient.bio [sapient.bio]
- 6. researchgate.net [researchgate.net]
- 7. selvita.com [selvita.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
A Researcher's Guide to Control Experiments for VHL-Mediated Protein Degradation
In the rapidly evolving field of targeted protein degradation, particularly with the rise of PROteolysis TArgeting Chimeras (PROTACs), rigorous experimental design is paramount to validate findings and ensure data reliability. For researchers harnessing the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce degradation of a protein of interest (POI), a well-defined set of control experiments is essential. This guide provides a comparative overview of critical control experiments, complete with supporting data, detailed protocols, and visual workflows to aid in the robust design and interpretation of your VHL-mediated protein degradation studies.
The Importance of Controls in VHL-Mediated Degradation
The primary goal of control experiments is to demonstrate that the observed degradation of the target protein is a direct consequence of the intended mechanism: the formation of a ternary complex between the POI, the VHL E3 ligase, and the PROTAC molecule, leading to ubiquitination and subsequent proteasomal degradation. Without proper controls, it is difficult to exclude off-target effects, non-specific toxicity, or other unintended biological consequences of the chemical probe.
Key Control Strategies: A Comparative Overview
At the core of validating VHL-mediated protein degradation are negative and positive controls. This section compares the most common strategies.
Negative Controls
Negative controls are designed to be structurally similar to the active VHL-recruiting degrader but lack a key functional element required for ternary complex formation or subsequent degradation.
| Control Type | Description | Key Feature | Advantages | Disadvantages |
| E3 Ligase Binding-Deficient Control | A molecule with a modification that abrogates binding to VHL. A common strategy is to use a diastereomer of the active PROTAC. For VHL, which recognizes (2S,4R)-hydroxyproline on its substrates, an epimer with a (2S,4S)-hydroxyproline (cis-hydroxyproline) is often used as a negative control as it does not bind to VHL.[1] | Inactive VHL Ligand | Directly tests the requirement of VHL engagement for degradation.[1] | Can be synthetically challenging to produce. |
| Target Protein Binding-Deficient Control | A molecule where the "warhead" that binds to the protein of interest (POI) is modified to abolish binding. | Inactive POI Ligand | Rules out off-target effects of the warhead and linker independent of POI engagement. | Requires a known non-binding analog of the warhead. |
| Vehicle Control | The solvent used to dissolve the PROTAC (e.g., DMSO) is added to cells at the same final concentration. | No PROTAC | Establishes the baseline level of the target protein in the absence of treatment. | Does not control for off-target effects of the PROTAC molecule itself. |
Positive Controls
Positive controls are crucial to ensure that the experimental system is functioning as expected and is capable of mediating protein degradation.
| Control Type | Description | Key Feature | Advantages | Disadvantages |
| Known Active PROTAC | A well-characterized PROTAC known to degrade the POI or another target via VHL. For example, MZ1 is a well-known BRD4 degrader that recruits VHL. | Validated Degrader | Confirms the competency of the cell line and the experimental setup to support VHL-mediated degradation. | May not be available for every POI. |
| Proteasome Inhibitor | A compound (e.g., MG132) that blocks the proteasome. Pre-treatment with a proteasome inhibitor should rescue the degradation of the POI induced by the active PROTAC.[1][2] | Blocks Degradation | Confirms that the observed protein loss is due to proteasomal degradation.[1] | Can have broad cellular effects and toxicity with prolonged exposure. |
| Neddylation Inhibitor | A compound (e.g., MLN4924) that inhibits the NEDD8-activating enzyme, which is required for the activity of Cullin-RING E3 ligases like VHL.[1] | Inhibits E3 Ligase Activity | Confirms the involvement of the Cullin-RING ligase machinery in the degradation process.[1] | Can also have broad effects on cellular processes regulated by other Cullin-RING ligases. |
Quantitative Data Presentation
The following tables summarize representative quantitative data comparing the activity of VHL-recruiting PROTACs with their corresponding inactive controls.
Table 1: Binding Affinities of VHL Ligands and Inactive Analogs
| Compound | Description | Binding Affinity (Kd) to VHL | Data Source |
| VH032 | Active VHL Ligand | 185 nM | [3] |
| cis-VH032 | Inactive Diastereomer | No binding detected | [1] |
| VZ185 | Active BRD9/7 Degrader | 110 nM (for VCB complex) | [4] |
| Inactive Epimer of VZ185 | E3 Ligase Binding-Deficient Control | No binding detected | [4] |
Table 2: Degradation Potency and Efficacy of VHL-based PROTACs vs. Negative Controls
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Negative Control | DC50 (Control) | Dmax (Control) | Data Source |
| MZ1 | BRD4 | U87 | ~100 nM | >90% | cis-MZ1 | >10 µM | <10% | [2] |
| ARV-771 | BET proteins | LNCaP | 1 nM | >95% | ARV-766 (diastereomer) | Inactive | Minimal c-MYC inhibition | |
| Compound 4-a | ITK | Jurkat | ~1 µM | ~50% | 4-aneg | No degradation | No degradation | [5] |
Experimental Protocols
Western Blot for Protein Degradation
This is the most common method to directly measure the reduction in the level of the target protein.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with the VHL-based PROTAC, the negative control(s), and a vehicle control at various concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. Also, probe with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control and then to the vehicle control to determine the percentage of remaining protein.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This technique is used to verify the formation of the POI-PROTAC-VHL ternary complex.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the active PROTAC or the negative control. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either VHL or the POI (or a tag if the protein is overexpressed with one) pre-coupled to magnetic beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluates by Western blotting. Probe for the presence of all three components of the ternary complex: the POI, VHL, and a component of the VHL complex like Cullin-2. The presence of the POI in the VHL immunoprecipitate (and vice-versa) in the presence of the active PROTAC, but not the negative control, indicates the formation of a ternary complex.
Mandatory Visualizations
Caption: VHL-HIF-1α signaling under normoxic and hypoxic conditions.
Caption: Logical workflow of control experiments for VHL-PROTAC validation.
References
- 1. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic degradation of target proteins using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. A critical component in the design of these heterobifunctional molecules is the choice of the E3 ubiquitin ligase to be recruited. This guide provides a comparative analysis of PROTACs based on the von Hippel-Lindau (VHL) E3 ligase, specifically those utilizing the (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 linker-ligand conjugate, against alternatives, primarily those recruiting Cereblon (CRBN). This comparison is supported by experimental data from studies on well-characterized PROTACs targeting the epigenetic reader protein BRD4, offering insights into selectivity and performance.
Performance Comparison: VHL- vs. CRBN-Based BRD4 Degraders
The selectivity of a PROTAC is a crucial determinant of its therapeutic window and potential off-target effects. While direct quantitative proteomics data for a PROTAC synthesized specifically with this compound is not extensively available in the public domain, we can infer its likely performance by comparing well-studied VHL- and CRBN-based BRD4 degraders. PROTACs like MZ1 and ARV-771 utilize VHL ligands, while dBET1 and ARV-825 recruit CRBN.
| Parameter | VHL-Based PROTACs (e.g., MZ1, ARV-771) | CRBN-Based PROTACs (e.g., dBET1, ARV-825) | Reference |
| Target Protein | BRD4 | BRD4 | [1][2] |
| DC50 (Degradation) | <1 nM to 23 nM | < 1 nM | [2] |
| Dmax (Degradation) | Often >90% | Often >90% | [2] |
| Selectivity | Generally considered to have a narrower off-target profile.[3] | Can have broader off-target effects, including degradation of neosubstrates. | [3] |
| Tissue Expression | Variable, can be low in certain tissues. | Broadly expressed. | |
| Known Off-Targets | Fewer reported degradation-dependent off-targets.[3] | Known to degrade other BET family members (BRD2, BRD3) and certain zinc finger transcription factors. |
Experimental Protocols
Accurate assessment of PROTAC selectivity and efficacy relies on robust experimental methodologies. Below are detailed protocols for key experiments.
Western Blotting for BRD4 Degradation
Objective: To quantify the reduction in BRD4 protein levels following PROTAC treatment.
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231, THP-1).
-
PROTAC of interest (dissolved in DMSO).
-
Vehicle control (DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC and a vehicle control for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control. Plot the results to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Quantitative Proteomics (Mass Spectrometry)
Objective: To globally assess the on-target and off-target effects of the PROTAC on the cellular proteome.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that achieves significant target degradation and a vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify proteins using specialized software (e.g., MaxQuant).
-
Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify significantly up- or down-regulated proteins.
-
On-target selectivity is confirmed if BRD4 is among the most significantly downregulated proteins. Off-target effects are identified by other significantly downregulated proteins.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding.
Caption: Mechanism of action for a VHL-recruiting PROTAC targeting BRD4.
Caption: General experimental workflow for assessing PROTAC selectivity.
Caption: Simplified BRD4 signaling pathway and the effect of PROTAC-mediated degradation.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2
For researchers and drug development professionals, the responsible management of novel chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed operational and disposal plan for (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2, a synthesized E3 ligase ligand-linker conjugate utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Given the compound's intended biological activity and the absence of comprehensive toxicity data, it must be handled and disposed of as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be aware of the potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for the closely related compound, (S,R,S)-AHPC monohydrochloride, indicates the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Personal Protective Equipment (PPE): Adherence to strict safety protocols is mandatory. All handling of the compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.
| PPE Category | Required Equipment | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and aerosols that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant nitrile gloves (double-gloving is recommended) | Prevents skin contact which can cause irritation.[2] |
| Body Protection | A standard laboratory coat, fully buttoned | Protects against contamination of personal clothing. |
| Respiratory | A suitable respirator may be required if there is a risk of dust or aerosol formation | Prevents respiratory tract irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all local, state, and federal regulations. The following protocol is a general framework that must be adapted to your institution's specific Environmental Health and Safety (EHS) guidelines.[3]
1. Waste Identification and Classification:
-
Classify all waste containing this compound, including pure compound, solutions, and contaminated consumables, as hazardous chemical waste .[2][3][4] Due to its nature as a biologically active small molecule, it may also be considered cytotoxic waste.[2]
2. Waste Segregation:
-
Solid Waste: Collect contaminated items such as pipette tips, tubes, gloves, and absorbent paper in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and leak-proof container.[2]
-
Sharps: Needles, syringes, or other sharps must be disposed of in a designated sharps container to prevent puncture injuries.[5]
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes, such as halogenated or non-halogenated solvents, unless permitted by your institution's EHS office.[3][4] Keeping waste streams separate is crucial for safe and cost-effective disposal.[6]
3. Container Selection and Labeling:
-
Use only chemically compatible, leak-proof containers with secure screw caps (B75204) for all waste.[2]
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"[2]
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
The approximate concentration and volume of the waste
-
The date the waste was first added to the container
-
Your name and laboratory contact information
-
4. Waste Storage:
-
Store waste containers in a designated, secure satellite accumulation area within the laboratory.[2][3]
-
This area should be under the control of laboratory personnel, away from general lab traffic, and in a location with secondary containment to contain any potential leaks.
-
Keep waste containers securely closed at all times, except when adding waste.[2]
5. Final Disposal:
-
Do not dispose of this compound down the drain. [2][3] Sewer disposal is unacceptable for this type of chemical.
-
The primary and recommended disposal method for PROTACs and similar novel compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[2]
-
Contact your institution's EHS department to schedule a pickup for your properly segregated and labeled hazardous waste.[2][3] Follow their specific procedures for requesting waste collection.[3]
6. Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol).[2]
-
Dispose of all cleaning materials (wipes, absorbents) as solid hazardous waste.[2]
-
Empty containers that held the pure compound must also be disposed of as hazardous waste unless triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone), with the rinsate collected as hazardous liquid waste.[3]
Experimental Workflow for Disposal
Caption: Waste Disposal Workflow for this compound.
References
Personal protective equipment for handling (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2
This document provides essential safety and logistical information for the handling and disposal of the PROTAC molecule (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2. Given that this is a potent, biologically active research compound, all handling must be conducted with the appropriate precautions to minimize exposure.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not available, the molecule's constituent parts suggest several potential hazards:
-
Potent Biological Activity : As a PROTAC, this molecule is designed to be biologically active at low concentrations. The primary risk is pharmacological effects from accidental exposure.
-
Amine Group (-NH2) : Primary amines can be skin and respiratory irritants and may act as sensitizers, causing allergic reactions upon repeated exposure.
-
PEG Linker : Polyethylene glycol (PEG) itself has low toxicity, but it can affect the physical properties of the compound, such as its solubility and hygroscopicity.
-
Unknown Toxicity : The full toxicological profile of this compound is likely unknown. Therefore, it should be handled as a highly potent and hazardous substance.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required PPE for different laboratory operations involving this compound.
| Operation | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Storage & Transport (Closed Container) | Nitrile Gloves | Safety Glasses | Standard Lab Coat | Not generally required |
| Weighing (Solid) | Double Nitrile Gloves | Safety Goggles | Disposable Gown over Lab Coat | N95/FFP2 Respirator (in ventilated enclosure) |
| Solution Preparation | Double Nitrile Gloves | Safety Goggles | Disposable Gown over Lab Coat | Work within a certified chemical fume hood |
| In Vitro/In Vivo Dosing | Double Nitrile Gloves | Safety Goggles | Disposable Gown over Lab Coat | Work within a certified chemical fume hood or biosafety cabinet |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation : Designate a specific area for handling the compound, preferably within a ventilated balance enclosure or a chemical fume hood.
-
PPE : Don the required PPE as specified in the table above (double nitrile gloves, safety goggles, disposable gown).
-
Weighing : Use a tared weigh boat or vial. Handle the solid with care to avoid generating dust.
-
Cleaning : After weighing, carefully clean the spatula and the weighing area with a solvent known to dissolve the compound (e.g., DMSO, ethanol), followed by a general laboratory detergent. Dispose of all cleaning materials as hazardous waste.
-
Preparation : All solution preparation must be conducted inside a certified chemical fume hood.
-
PPE : Don the appropriate PPE (double nitrile gloves, safety goggles, disposable gown).
-
Dissolution : Add the solvent to the vial containing the pre-weighed solid. Cap the vial and mix using a vortex or sonicator until fully dissolved.
-
Storage : Store the stock solution in a clearly labeled, sealed container at the recommended temperature.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : This includes contaminated gloves, disposable gowns, weigh boats, and pipette tips. Collect all solid waste in a dedicated, labeled hazardous waste bag or container.
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps : Contaminated needles and syringes must be disposed of in a designated sharps container for hazardous chemical waste.
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visual Workflow Diagrams
Caption: PPE Selection Workflow for this compound
Caption: Waste Disposal Workflow for this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
